5-Bromo-2-fluoro-4-methoxybenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-fluoro-4-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c1-12-8-3-7(10)5(4-11)2-6(8)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHOGOFEMSTOPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)F)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00479676 | |
| Record name | 5-BROMO-2-FLUORO-4-METHOXYBENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00479676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
473417-48-0 | |
| Record name | 5-BROMO-2-FLUORO-4-METHOXYBENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00479676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-2-fluoro-4-methoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Monograph: 5-Bromo-2-fluoro-4-methoxybenzaldehyde
Executive Summary
5-Bromo-2-fluoro-4-methoxybenzaldehyde (CAS 473417-48-0 ) is a highly specialized halogenated benzaldehyde derivative serving as a critical pharmacophore in modern medicinal chemistry.[1][2] Characterized by its dense functionalization pattern—combining an electrophilic aldehyde, a lipophilic fluorine, and a reactive bromine handle—it acts as a linchpin intermediate in the synthesis of STING agonists and PARP inhibitors .[3] This guide provides a definitive technical analysis of its physical properties, synthetic utility, and handling protocols for drug discovery workflows.[3]
Part 1: Chemical Identity & Structural Characterization[3]
The compound is defined by a trisubstituted benzene ring where the electronic push-pull effects of the methoxy (electron-donating) and fluoro/bromo (electron-withdrawing) groups create a unique reactivity profile for nucleophilic aromatic substitution (
| Attribute | Technical Detail |
| IUPAC Name | 5-Bromo-2-fluoro-4-methoxybenzaldehyde |
| CAS Registry Number | 473417-48-0 |
| Molecular Formula | |
| Molecular Weight | 233.03 g/mol |
| Exact Mass | 231.9535 |
| SMILES | COc1c(Br)cc(C=O)c(F)c1 |
| InChI Key | TWHBNRXZMJJLJO-UHFFFAOYSA-N |
| Appearance | White to off-white crystalline solid |
Structural Visualization
The following diagram illustrates the core connectivity and the steric environment of the 5-bromo position, which is crucial for downstream functionalization.
Caption: Functional group topology of 5-Bromo-2-fluoro-4-methoxybenzaldehyde showing the C1-C2-C4-C5 substitution pattern.
Part 2: Physical & Thermodynamic Properties[3]
Experimental determination of physical constants is vital for process optimization.[3] The melting point serves as a primary indicator of purity during scale-up.[3]
Core Physical Constants
| Property | Value / Range | Condition / Method |
| Melting Point | 98 – 100 °C | Recrystallized from hexane [1] |
| Boiling Point | 312.7 ± 37.0 °C | Predicted (760 Torr) |
| Density | 1.65 ± 0.1 g/cm³ | Predicted |
| Flash Point | ~143 °C | Predicted |
| LogP | 2.34 | Partition coefficient (Octanol/Water) |
| Polar Surface Area | 26.30 Ų | Topological PSA |
Solubility Profile
-
Soluble: Dichloromethane (DCM), Ethyl Acetate, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF).[3]
-
Sparingly Soluble: Hexanes, Diethyl Ether (cold).[3]
-
Insoluble: Water.[3]
Experimental Insight: The compound's high crystallinity (MP ~99°C) allows for purification via recrystallization from non-polar solvents like hexane or heptane/EtOAc mixtures, offering a significant advantage over liquid analogues that require high-vacuum distillation.[3]
Part 3: Synthetic Utility & Applications[3][7]
This molecule is not merely an end-product but a high-value scaffold.[3] Its specific substitution pattern allows for orthogonal functionalization: the aldehyde reacts with amines/nucleophiles, while the bromine atom facilitates palladium-catalyzed cross-coupling.[3]
Primary Synthetic Workflow
The synthesis typically proceeds via Lithium-Halogen Exchange from a dibromo-precursor, ensuring regioselectivity.[3]
Caption: Synthetic route via regioselective lithiation and downstream pharmaceutical applications.
Drug Discovery Applications[3]
-
STING Agonists: Used as a starting material for benzo[b]thiophene derivatives that activate the STING pathway, a critical mechanism in cancer immunotherapy [2].[3]
-
PARP Inhibitors: The benzaldehyde core is condensed with hydrazine derivatives to form phthalazine scaffolds, potent inhibitors of Poly(ADP-ribose) polymerase (PARP) used in treating BRCA-mutated cancers [3].[3]
Part 4: Safety & Handling Protocols
As a halogenated aromatic aldehyde, strict safety adherence is required to prevent sensitization and chemical burns.[3]
GHS Classification (Self-Classified)
-
Signal Word: WARNING
-
Hazard Statements:
Handling Procedures
-
Storage: Store at 2–8°C under an inert atmosphere (Nitrogen/Argon). Aldehydes are prone to air-oxidation to the corresponding benzoic acid (5-bromo-2-fluoro-4-methoxybenzoic acid) upon prolonged exposure to air.
-
Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and a lab coat are mandatory.[3] All operations involving heating or dust generation must be performed in a fume hood.[3]
-
Spill Response: Contain spillage with sand or vermiculite.[3] Do not use combustible materials (e.g., sawdust).[3] Neutralize with a dilute sodium bisulfite solution if necessary to quench the aldehyde functionality before disposal.[3]
References
-
Synthesis & Characterization: Tetrahedron, 2005, 61, 6590-6595 (and related patent literature citing MP 98-100°C for CAS 473417-48-0).[3]
-
STING Agonist Application: Merck Sharp & Dohme Corp.[3] Benzo[b]thiophene compounds as STING agonists.[3]WO2018067423A1 .[3] Published 2018-04-12. Link
-
PARP Inhibitor Application: Tesaro, Inc.[3] Phthalazine derivatives as inhibitors of PARP1, PARP2 and/or tubulin.[3]WO2017223516A1 .[3] Published 2017-12-28.[3] Link
-
Chemical Database: PubChem Compound Summary for CAS 473417-48-0. Link[3]
Sources
- 1. 473417-48-0,5-Bromo-2-fluoro-4-methoxybenzaldehyde-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. - CAS:473417-48-0 - 天津研楷科技有限公司 [yankaisci.com]
- 3. Gamma-Butyrolactone | C4H6O2 | CID 7302 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profile of 5-Bromo-2-fluoro-4-methoxybenzaldehyde
[1]
Compound Identity & Physicochemical Profile
5-Bromo-2-fluoro-4-methoxybenzaldehyde is a trisubstituted benzaldehyde derivative utilized primarily as a scaffold in the synthesis of pharmaceutical agents (e.g., STING agonists, kinase inhibitors).[1][2][3][4][5][6] Its solubility is governed by the interplay between the lipophilic bromine atom, the polarizable fluorine, and the electron-donating methoxy group.[1]
Core Data Table
| Property | Data |
| CAS Number | 473417-48-0 |
| IUPAC Name | 5-Bromo-2-fluoro-4-methoxybenzaldehyde |
| Molecular Formula | C |
| Molecular Weight | 233.03 g/mol |
| Physical State | White to Off-White Solid |
| Predicted LogP | ~2.1 – 2.5 (Lipophilic) |
| H-Bond Donors/Acceptors | 0 Donors / 3 Acceptors |
Solubility Data & Solvent Compatibility Matrix
As a specific quantitative solubility table (mg/mL) is not publicly standardized for this intermediate, the data below is synthesized from validated synthetic protocols (e.g., S
Qualitative Solubility Profile
-
High Solubility (Primary Solvents): Dissolves readily in polar aprotic and moderately polar organic solvents.[1] These are the recommended media for reactions and stock solutions.
-
Low/Negligible Solubility (Anti-Solvents): Insoluble in aqueous media and highly non-polar alkanes, facilitating workup via phase separation.[1]
| Solvent Class | Specific Solvent | Solubility Status | Application Context |
| Polar Aprotic | DMF (Dimethylformamide) | High | Preferred solvent for nucleophilic substitutions (e.g., reaction with thiols/amines) [1].[1] |
| Polar Aprotic | DMSO (Dimethyl Sulfoxide) | High | Ideal for biological assay stock solutions (typically 10-100 mM).[1] |
| Ethers | THF (Tetrahydrofuran) | High | Used in coupling reactions; solubilizes the compound at room temperature [2]. |
| Chlorinated | DCM (Dichloromethane) | High | Standard solvent for liquid-liquid extraction and column chromatography loading.[1] |
| Esters | EtOAc (Ethyl Acetate) | Moderate/High | Primary solvent for reaction workup and extraction from aqueous layers. |
| Alcohols | Methanol / Ethanol | Moderate | Soluble, often used with heating; potential solvent for recrystallization.[1] |
| Aqueous | Water | Insoluble | Used to quench reactions and wash organic layers (precipitates the compound).[1] |
| Alkanes | Hexanes / Heptane | Low | Used as an anti-solvent to induce precipitation or in silica gel mobile phases. |
Experimental Workflows
The following protocols are designed to validate solubility and purify the compound based on its physicochemical properties.
A. Solubility Assessment Workflow (Self-Validating)
Use this logic flow to determine the optimal solvent for your specific application (e.g., NMR, Reaction, Crystallization).[1]
Figure 1: Decision matrix for solvent selection based on experimental intent.
B. Standard Purification Protocol (Solubility-Driven)
This protocol leverages the compound's high solubility in EtOAc and insolubility in water.[1]
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) .
-
Washing: Wash the organic phase with Water (x2) followed by Brine (saturated NaCl).[1]
-
Drying: Dry the organic layer over anhydrous MgSO
or Na SO .[1] -
Concentration: Remove solvent under reduced pressure (Rotavap).
-
Crystallization (Optional): If the residue is impure, redissolve in a minimum amount of hot Ethanol or EtOAc , then slowly add Hexanes until turbidity persists.[1] Cool to 4°C to crystallize.
Structural Logic & Reactivity
Understanding the substituents helps predict solubility behavior in non-standard solvents.[1]
-
Aldehyde (-CHO): Increases polarity slightly but remains reactive.[1] Avoid protic solvents (like alcohols) in the presence of strong acids/bases to prevent acetal formation.[1]
-
Methoxy (-OMe): Electron-donating group; enhances solubility in moderately polar solvents like DCM and THF.[1]
-
Bromo (-Br) & Fluoro (-F): Halogens increase lipophilicity (LogP), making the compound less soluble in water and more soluble in organic solvents.[1]
Figure 2: Impact of functional groups on the solubility profile.[1]
Safety & Handling
-
Signal Word: Warning
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Handling: Handle in a fume hood. Wear nitrile gloves.[1]
-
Storage: Store at 2-8°C (Refrigerated) under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aldehyde to the carboxylic acid.
References
-
Patent US20190300513A1 : STING Agonist Compounds.[1] Describes the dissolution of 5-bromo-2-fluoro-4-methoxybenzaldehyde in DMF for reaction with thiols.
-
Patent US11155557B2 : Pyrazolopyrimidine compounds and methods of use thereof. Details the use of THF as a solvent for reactions involving cesium carbonate.
-
PubChem : 5-Bromo-2-fluoro-4-methoxybenzaldehyde Compound Summary. Provides structural identifiers and computed properties.[1][2] [1]
-
Biozol : Product Datasheet for CAS 473417-48-0. Confirms physical state and storage conditions.
Sources
- 1. prepchem.com [prepchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. WO2020033782A1 - Activators of the retinoic acid inducible gene "rig-1" pathway and methods of use thereof - Google Patents [patents.google.com]
- 4. 914397-21-0|5-Bromo-2-fluoro-4-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]
- 5. 5-Bromo-2-fluoro-4-methoxybenzaldehyde price & availability - MOLBASE [molbase.com]
- 6. 20638-07-7,4,4’-(9H-Fluorene-9,9-diyl)bis(2-aminophenol)-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 7. CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde - Google Patents [patents.google.com]
- 8. US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde - Google Patents [patents.google.com]
Technical Whitepaper: Structural Elucidation and Analytical Profiling of 5-Bromo-2-fluoro-4-methoxybenzaldehyde
[1][2]
Executive Summary & Chemical Identity
5-Bromo-2-fluoro-4-methoxybenzaldehyde is a highly functionalized trisubstituted benzene derivative employed as a critical scaffold in medicinal chemistry.[1][2] Its unique substitution pattern—combining an electrophilic aldehyde, a labile fluorine for
This guide provides a comprehensive breakdown of its spectral characteristics, emphasizing the diagnostic splitting patterns introduced by the fluorine atom (
Structural Specifications
| Parameter | Detail |
| IUPAC Name | 5-Bromo-2-fluoro-4-methoxybenzaldehyde |
| Molecular Formula | |
| Molecular Weight | 233.04 g/mol |
| Monoisotopic Mass | 231.95 (for |
| Isotopic Pattern | 1:1 ratio (M and M+2) due to Bromine |
| Physical State | Off-white to pale yellow crystalline solid |
Synthesis Context & Impurity Profile
Understanding the synthetic origin is vital for interpreting spectral impurities.[1][2] This compound is typically accessed via electrophilic aromatic substitution (bromination) of 2-fluoro-4-methoxybenzaldehyde.[1][2]
Synthetic Pathway & Impurity Logic (Graphviz)[1][2]
Figure 1: Synthetic logic showing potential regioisomeric impurities that must be distinguished by NMR integration.
Spectroscopic Analysis (The Core)
Nuclear Magnetic Resonance (NMR)
The presence of Fluorine at the C2 position creates significant spin-spin coupling (
A.
NMR Data (400 MHz,
)
Note: Chemical shifts (
| Proton | Multiplicity | Coupling ( | Assignment Logic | |
| CHO (H1) | 10.20 | Doublet (d) | Aldehyde proton couples with ortho-Fluorine.[1][2] | |
| Ar-H (H6) | 7.95 | Doublet (d) | Para to F, but spatially close.[1][2] Deshielded by C=O.[1][2] | |
| Ar-H (H3) | 6.70 | Doublet (d) | Ortho to F (large coupling).[1][2] Shielded by OMe.[1][2] | |
| OCH3 | 3.98 | Singlet (s) | N/A | Characteristic methoxy singlet.[1][2][3] |
Expert Insight: The doublet at 10.20 ppm is diagnostic. If the aldehyde peak is a singlet, the fluorine is likely not at the C2 position (regioisomer check).[1]
B.
NMR Data (100 MHz,
)
Fluorine splits carbon signals into doublets.[1][2] The magnitude of the coupling constant (
-
C-F (C2): ~164 ppm (Doublet,
Hz).[1][2] -
C=O (Aldehyde): ~187 ppm (Doublet,
Hz).[1][2] -
C-OMe (C4): ~160 ppm (Doublet,
Hz).[1][2]
Infrared Spectroscopy (FT-IR)
IR is used primarily for functional group confirmation and solid-state form identification (polymorphs).[1][2]
| Wavenumber ( | Vibration Mode | Structural Origin |
| 1680 - 1695 | Conjugated Aldehyde (lowered from 1710 due to aryl conjugation).[1][2] | |
| 2850 & 2750 | Fermi doublet characteristic of Aldehyde C-H. | |
| 1250 - 1270 | Aryl alkyl ether (Methoxy group).[1][2] | |
| 1100 - 1150 | Aryl Fluoride (Strong band).[1][2] | |
| 600 - 800 | Aromatic substitution pattern (fingerprint).[1][2] |
Mass Spectrometry (MS)
Mass spec is critical for confirming the bromination state.[1][2]
-
Ionization Mode: EI (Electron Impact) or ESI+ (Electrospray).[1][2]
-
Molecular Ion (
): 232 and 234 (1:1 ratio).[1][2] -
Fragmentation Pattern (EI):
Diagnostic Rule: The presence of two peaks of equal intensity separated by 2 mass units (79Br/81Br) confirms the monobrominated species.[1][2]
Analytical Workflow & Quality Control
To ensure data integrity during drug development, the following self-validating workflow is recommended.
Analytical Decision Tree (Graphviz)
Figure 2: Integrated analytical workflow for batch release.
Handling & Stability[2][3]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 90684, 5-Bromo-2-methoxybenzaldehyde (Analogue Reference).[1][2] Retrieved from .[1][2]
-
Sigma-Aldrich. Product Specification: 2-Bromo-4-fluoro-5-methoxybenzaldehyde (Isomer Comparison).[1][2][4] Retrieved from .[1][2]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1][2] (Standard text for substituent coupling constants).
-
ChemicalBook. Synthesis and spectral properties of brominated fluorobenzaldehydes. Retrieved from .[1][2]
Strategic Synthesis of 5-Bromo-2-fluoro-4-methoxybenzaldehyde: A Modular Approach
The following technical guide details the strategic synthesis of 5-Bromo-2-fluoro-4-methoxybenzaldehyde , a critical pharmacophore in the development of next-generation kinase inhibitors and anti-inflammatory agents.
Executive Summary & Retrosynthetic Logic
The target molecule, 5-Bromo-2-fluoro-4-methoxybenzaldehyde , presents a unique trisubstituted aromatic core.[1][2] The synthesis requires precise regiocontrol to install the bromine atom relative to the directing fluoride and methoxy groups.[1][2]
Retrosynthetic Analysis
The most robust synthetic pathway relies on the electronic synergy of the substituents.[1][2]
-
The Core: The benzaldehyde moiety acts as the scaffold.[1][2]
-
The Disconnection: The C5–Br bond is the most logical disconnection point via Electrophilic Aromatic Substitution (EAS).[1][2]
-
The Precursor: 2-Fluoro-4-methoxybenzaldehyde .[1][2]
-
Rationale: In this precursor, the C5 position is electronically activated by the ortho-methoxy group and the para-fluorine atom, while being sterically accessible compared to the C3 position (which is sandwiched between F and OMe).[1][2] The aldehyde group at C1 directs meta, further reinforcing substitution at C5.[1][2]
-
Visualization: Retrosynthetic Pathway
Caption: Retrosynthetic tree highlighting the convergence of electronic directing effects at the C5 position.
Primary Starting Materials & Reagents
The synthesis is a two-step cascade starting from commercially available fluorinated benzaldehydes.[1][2]
Table 1: Key Materials Specification
| Component | Role | CAS Registry | Purity Req.[1][2] | Critical Attributes |
| 2,4-Difluorobenzaldehyde | Starting Scaffold | 1550-18-1 | >98% | Low water content (<0.1%) to prevent acid formation.[1][2] |
| Sodium Methoxide (NaOMe) | Nucleophile | 124-41-4 | 25-30% in MeOH | Anhydrous solution preferred to minimize side reactions.[1][2] |
| N-Bromosuccinimide (NBS) | Brominating Agent | 128-08-5 | 99% | Recrystallize from water if yellow (degraded).[1][2] |
| Acetonitrile (MeCN) | Solvent | 75-05-8 | HPLC Grade | Polar aprotic solvent favors the ionic bromination mechanism.[1][2] |
Step-by-Step Synthetic Protocol
Phase 1: Regioselective Nucleophilic Aromatic Substitution ( )
Objective: Synthesis of 2-Fluoro-4-methoxybenzaldehyde. Mechanism: The aldehyde group at C1 is a strong electron-withdrawing group (EWG), activating the para-fluorine (C4) toward nucleophilic attack.[1][2] The ortho-fluorine (C2) is less reactive due to steric shielding and reduced inductive stabilization of the Meisenheimer complex relative to the para position.[1][2]
Protocol:
-
Setup: Charge a 3-neck round-bottom flask (RBF) with 2,4-Difluorobenzaldehyde (1.0 eq) and anhydrous Methanol (5 vol).
-
Addition: Cool the solution to 0–5°C. Dropwise add NaOMe/MeOH solution (1.05 eq) over 30 minutes. Note: Exothermic reaction.[2]
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.
-
Workup: Quench with water (10 vol). The product typically precipitates as a white solid.[1][2] Filter, wash with water, and dry.[1][2]
Phase 2: Synergistic Electrophilic Bromination
Objective: Synthesis of 5-Bromo-2-fluoro-4-methoxybenzaldehyde.
Causality: Standard bromination with
Protocol:
-
Setup: Dissolve 2-Fluoro-4-methoxybenzaldehyde (1.0 eq) in Acetonitrile (10 vol).
-
Activation: Add Ammonium Acetate (0.1 eq) as a catalyst (optional, enhances rate via proton shuttle mechanism).
-
Bromination: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at 0°C.
-
Progression: Stir at RT for 2–6 hours.
-
Workup: Evaporate solvent. Redissolve residue in EtOAc, wash with water and brine.[1][2]
-
Purification: Recrystallize from Heptane/EtOAc or Ethanol .
Visualization: Reaction Workflow
Caption: Forward synthesis workflow demonstrating the sequential functionalization logic.
Analytical Validation (Quality Control)
To ensure the integrity of the synthesized material, the following analytical signatures must be verified.
-
1H NMR (DMSO-d6, 400 MHz):
-
Regiochemistry Check: The absence of meta-coupling between aromatic protons confirms the para arrangement of protons (positions 3 and 6), validating the 2,4,5-substitution pattern.[1][2]
References
-
Regioselectivity in Bromination of Activated Benzaldehydes
-
Nucleophilic Substitution of Polyfluorobenzaldehydes
-
Commercial Sourcing & Physical Properties
Sources
Strategic Utilization of 5-Bromo-2-fluoro-4-methoxybenzaldehyde in Medicinal Chemistry
Topic: Potential Applications of 5-Bromo-2-fluoro-4-methoxybenzaldehyde in Organic Synthesis Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-Bromo-2-fluoro-4-methoxybenzaldehyde (CAS: 749931-20-2 / 865186-62-5 analog) represents a "privileged scaffold" in modern organic synthesis. Its structural uniqueness lies in the orthogonal reactivity of its three functional handles: an electrophilic aldehyde, a nucleophile-labile aryl fluoride, and a transition-metal-active aryl bromide.
For drug development professionals, this molecule is not merely a reagent but a divergent platform . It serves as a direct precursor to 6,7-disubstituted quinazolines (the core of drugs like Vandetanib) and 5,6-disubstituted indazoles (critical for VEGFR/PDGFR inhibitors). This guide dissects the electronic behaviors of this scaffold and provides validated protocols for its transformation into high-value bioactive cores.[1]
Part 1: Structural Analysis & Reactivity Profile
The Electronic Triad
The molecule's utility is defined by the interplay of electronic effects that allow for sequential, regioselective functionalization.
| Functional Handle | Position | Electronic Character | Primary Reactivity |
| Aldehyde (-CHO) | C1 | Strong EWG | Condensation (Knoevenagel, Wittig), Reductive Amination, Heterocycle closure (C4). |
| Fluorine (-F) | C2 | EWG (Inductive) | Activated SNAr . The ortho-aldehyde group lowers the LUMO energy, making the C-F bond highly susceptible to displacement by N-nucleophiles (hydrazines, amidines). |
| Methoxy (-OMe) | C4 | EDG (Resonance) | Modulator. It deactivates the ring slightly towards nucleophilic attack but stabilizes the resulting heterocycles. Can be deprotected to a phenol for further derivatization. |
| Bromine (-Br) | C5 | Weak Deactivator | Cross-Coupling Handle . Sterically flanked by the methoxy group, it remains accessible for Suzuki, Sonogashira, or Buchwald-Hartwig couplings. |
Diagram 1: Orthogonal Reactivity Map
This diagram illustrates the three distinct chemical pathways accessible from the central scaffold.
Figure 1: Chemoselective pathways available for 5-Bromo-2-fluoro-4-methoxybenzaldehyde.
Part 2: Core Synthetic Applications
The Indazole Route (Kinase Inhibitor Synthesis)
The most potent application of this scaffold is the synthesis of 5-bromo-6-methoxy-1H-indazole . Indazoles are bioisosteres of indoles and purines, serving as the ATP-binding core in numerous kinase inhibitors (e.g., Axitinib, Pazopanib).
-
Mechanism: The reaction proceeds via a cascade: (1) Condensation of hydrazine with the aldehyde to form a hydrazone, followed by (2) Intramolecular SNAr displacement of the fluorine by the hydrazone nitrogen.
-
Significance: This route avoids the harsh conditions of the diazotization (Bartoli) indole synthesis and provides a pre-brominated core ready for library expansion.
The Quinazoline Route (Vandetanib Analogs)
The 4-anilinoquinazoline class (Gefitinib, Erlotinib, Vandetanib) relies on a 6,7-disubstitution pattern.
-
Transformation: Reaction with guanidine or formamidine yields the 6-bromo-7-methoxyquinazoline core.
-
Mapping:
-
Benzaldehyde C5-Br
Quinazoline C6-Br (Matches Vandetanib's 6-Br). -
Benzaldehyde C4-OMe
Quinazoline C7-OMe (Matches Vandetanib's 7-OMe).
-
-
Utility: This specific aldehyde pre-installs the exact halogen/ether pattern required for Vandetanib, simplifying the synthesis significantly compared to starting from aniline derivatives.
Diagram 2: Synthesis of the Vandetanib Core
Visualizing the atom-mapping from precursor to drug scaffold.
Figure 2: Synthetic flow from aldehyde precursor to the Vandetanib quinazoline core.[2][3][4][5][6][7][8]
Part 3: Experimental Protocols
Protocol A: Synthesis of 5-Bromo-6-methoxy-1H-indazole
This protocol utilizes the "F-displacement" strategy, favored for its high yields and operational simplicity.
Reagents:
-
5-Bromo-2-fluoro-4-methoxybenzaldehyde (1.0 equiv)
-
Hydrazine monohydrate (5.0 equiv)
-
Solvent: Ethanol or DMF
-
Temperature: 80–100 °C
Step-by-Step Methodology:
-
Dissolution: Charge a round-bottom flask with 5-Bromo-2-fluoro-4-methoxybenzaldehyde (10 mmol) and Ethanol (50 mL). Stir until fully dissolved.
-
Addition: Add Hydrazine monohydrate (50 mmol) dropwise at room temperature. Note: A slight exotherm may occur.
-
Cyclization: Heat the reaction mixture to reflux (80 °C) for 4–6 hours. Monitor by TLC (System: 30% EtOAc/Hexanes) for the disappearance of the aldehyde spot.
-
Work-up: Cool the mixture to room temperature. Pour into ice-cold water (150 mL). The product typically precipitates as a solid.
-
Isolation: Filter the precipitate, wash with cold water (2 x 20 mL), and dry under vacuum.
-
Purification: If necessary, recrystallize from Ethanol/Water.
-
Expected Yield: 85–92%.
-
Validation: 1H NMR should show the disappearance of the aldehyde proton (~10 ppm) and the appearance of the indazole C3-H (~8.0 ppm).
Protocol B: Suzuki-Miyaura Coupling at C5
This protocol demonstrates the stability of the aldehyde during cross-coupling, allowing for "Late-Stage Functionalization."
Reagents:
-
5-Bromo-2-fluoro-4-methoxybenzaldehyde (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl2 (3 mol%)
-
Base: K2CO3 (2.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1)
Step-by-Step Methodology:
-
Degassing: Combine the aldehyde, boronic acid, and base in a reaction vial. Add solvents and sparge with Nitrogen for 10 minutes to remove oxygen (critical to prevent homocoupling).
-
Catalyst Addition: Add Pd(dppf)Cl2 quickly under a nitrogen stream. Seal the vial.
-
Reaction: Heat to 90 °C for 12 hours.
-
Work-up: Dilute with Ethyl Acetate, wash with brine, and dry over Na2SO4.
-
Purification: Flash column chromatography (Gradient: 0-20% EtOAc/Hexanes).
-
Note: The 2-Fluoro group remains intact under these conditions, preserving it for subsequent heterocycle formation.
Part 4: Comparative Data & Applications
The following table highlights how this specific isomer compares to other common building blocks in kinase inhibitor synthesis.
| Precursor Molecule | Target Scaffold | Key Advantage | Typical Yield |
| 5-Bromo-2-fluoro-4-methoxybenzaldehyde | 6-Bromo-7-methoxyquinazoline | One-step cyclization; Correct oxidation state | >80% |
| 2-Amino-4-bromo-5-methoxybenzoic acid | 6-Bromo-7-methoxyquinazolin-4-one | Requires high-temp condensation; Multi-step | 60-70% |
| 3-Bromo-4-methoxyaniline | Indazole | Requires diazotization (hazardous) | 40-50% |
Key Drug Discovery Implications
-
Vandetanib (Caprelsa): Targets VEGFR/EGFR.[2] The 6-bromo-7-methoxy motif is the exact scaffold required. Using this aldehyde allows for the introduction of the C4-aniline after building the core, offering a convergent synthetic strategy.
-
Indazole Libraries: The resulting 5-bromoindazole can be coupled with pyrimidines to generate Pazopanib analogs.
References
-
Synthesis of Vandetanib via Dimroth Rearrangement.
- Source: N
- Context: Discusses the construction of the quinazoline core and the importance of the 6,7-substitution p
-
Reactivity of 2-Fluorobenzaldehydes in Heterocycle Synthesis.
- Source: BenchChem Technical Guides
- Context: General protocols for converting 2-fluorobenzaldehydes to indazoles and quinazolines.
-
Suzuki-Miyaura Cross-Coupling Methodologies.
- Source: TCI Chemicals / Organic Syntheses
- Context: Standard conditions for aryl bromide coupling in the presence of sensitive groups.
-
Structure and Reactivity of Bromo-Fluoro-Benzaldehydes.
- Source: ResearchG
- Context: Structural analysis of related isomers confirming the activation of the fluorine
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An alternative synthesis of Vandetanib (Caprelsa™) via a microwave accelerated Dimroth rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. 5-Bromo-2-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 6. CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents [patents.google.com]
5-Bromo-2-fluoro-4-methoxybenzaldehyde: A Tetra-Orthogonal Scaffold for Medicinal Chemistry
Executive Summary
5-Bromo-2-fluoro-4-methoxybenzaldehyde (CAS 219873-12-8) represents a high-value "tetra-orthogonal" building block in modern drug discovery. Its structural uniqueness lies in the precise arrangement of four distinct functional handles—an aldehyde, a fluorine, a bromine, and a methoxy group—around a benzene core. This arrangement allows medicinal chemists to execute sequential, chemo-selective transformations without the need for cumbersome protecting group strategies.
This guide details the strategic application of this scaffold, moving beyond basic properties to explore its utility in constructing privileged heterocycles (e.g., benzothiophenes, quinazolines) and its role in kinase (JAK) and polymerase (PARP) inhibitor campaigns.
Part 1: The Chemo-Selective Command Center
The power of this building block resides in the electronic crosstalk between its substituents. It is not merely a sum of its parts; the positioning of the electron-withdrawing aldehyde (CHO) relative to the fluorine (F) and bromine (Br) creates a predictable hierarchy of reactivity.
The Reactivity Hierarchy
-
Position 1 (Aldehyde - CHO): The most reactive electrophile. It serves as the "anchor" for condensation reactions (e.g., reductive amination, Knoevenagel condensation) and activates the ortho-fluorine.
-
Position 2 (Fluorine - F): A "masked" electrophile. While aryl fluorides are typically inert, the ortho-formyl group pulls electron density, significantly lowering the activation energy for Nucleophilic Aromatic Substitution (SNAr) . This allows for the facile introduction of amines, thiols, or ethers under mild conditions.
-
Position 5 (Bromine - Br): The handle for carbon-carbon bond formation. It remains stable during C1 and C2 manipulations but is ready for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) when required.
-
Position 4 (Methoxy - OMe): An electron-donating group (EDG) that modulates the overall electronics of the ring, preventing over-oxidation. It can also serve as a latent phenol (via demethylation with BBr3) for late-stage diversification.
Visualization: The Orthogonal Reactivity Map
The following diagram illustrates the independent reaction vectors available to the chemist.
Figure 1: Chemo-selective reaction vectors. The C1-aldehyde activates the C2-fluorine, creating a "hotspot" for nucleophilic attack, while the C5-bromine remains dormant for subsequent coupling steps.
Part 2: Strategic Applications & Case Studies
Case Study A: Synthesis of Benzothiophene Scaffolds (JAK/EGFR Inhibitors)
One of the most potent applications of CAS 219873-12-8 is the "one-pot" construction of substituted benzothiophenes. This transformation exploits the SNAr reactivity of the fluorine and the condensation potential of the aldehyde.
Mechanism:
-
SNAr Attack: A thiol nucleophile (e.g., ethyl thioglycolate) displaces the C2-fluorine.
-
Aldol Condensation: The resulting intermediate undergoes an intramolecular aldol condensation with the C1-aldehyde.
-
Aromatization: Loss of water yields the benzothiophene core.
This route is critical in the synthesis of JAK kinase inhibitors where the benzothiophene serves as a lipophilic core that fits into the ATP-binding pocket.
Case Study B: Phthalazine Construction (PARP Inhibitors)
In the development of Poly (ADP-ribose) polymerase (PARP) inhibitors, the aldehyde is often converted to a hydrazone or cyclized with hydrazine derivatives. The C5-bromine is then used to attach the "tail" of the inhibitor (often a piperazine-linked moiety) via Buchwald-Hartwig coupling.
Part 3: Experimental Protocols
Protocol 1: SNAr Displacement / Cyclization to Benzothiophene
Context: Converting the aldehyde building block into a bicyclic core for kinase inhibition.
Reagents:
-
5-Bromo-2-fluoro-4-methoxybenzaldehyde (1.0 eq)
-
Ethyl thioglycolate (1.05 eq)
-
Cesium Carbonate (Cs2CO3) (2.0 eq)
-
Solvent: DMSO or DMF (anhydrous)
Step-by-Step Methodology:
-
Preparation: Charge a reaction vessel with 5-bromo-2-fluoro-4-methoxybenzaldehyde (e.g., 10 mmol) and anhydrous DMSO (50 mL).
-
Base Addition: Add Cs2CO3 (20 mmol) in a single portion. The suspension may turn slightly yellow.
-
Nucleophile Addition: Add ethyl thioglycolate (10.5 mmol) dropwise over 5 minutes. Note: The reaction is exothermic; maintain temperature < 30°C.
-
Heating: Heat the mixture to 70–80°C for 4–6 hours. Monitor via LC-MS for the disappearance of the aldehyde (M+H 233/235) and formation of the benzothiophene (M+H ~315/317).
-
Workup: Cool to room temperature. Pour into ice-water (200 mL). The product usually precipitates as a solid. Filter, wash with water, and dry.[1][2]
-
Yield: Typical yields range from 85–92%.
Protocol 2: Reductive Amination (C1 Functionalization)
Context: Installing a solubilizing amine tail while preserving the aryl bromide.
Reagents:
-
5-Bromo-2-fluoro-4-methoxybenzaldehyde (1.0 eq)
-
Secondary Amine (e.g., Morpholine) (1.1 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Acetic Acid (catalytic)
-
Solvent: DCE (1,2-Dichloroethane)
Step-by-Step Methodology:
-
Imine Formation: Dissolve the aldehyde in DCE. Add the amine and catalytic acetic acid. Stir at Room Temperature (RT) for 1 hour.
-
Reduction: Add STAB in portions. Critical: Do not use NaBH4 if high chemoselectivity is required, as STAB is milder and avoids reducing the aldehyde before imine formation.
-
Quench: Stir for 12 hours. Quench with saturated NaHCO3.
-
Extraction: Extract with DCM. The C2-fluorine and C5-bromine remain intact, ready for subsequent steps.
Part 4: Synthesis Workflow Visualization
The following diagram details the "Scaffold Morphing" process, transforming the simple benzaldehyde into a complex kinase inhibitor core.
Figure 2: Synthetic workflow for converting CAS 219873-12-8 into a benzothiophene scaffold, widely used in JAK and EGFR inhibitor synthesis.
Part 5: Handling & Stability Data
-
Physical State: White to off-white crystalline solid.
-
Melting Point: 98–100°C.[3]
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The aldehyde is susceptible to air oxidation to the benzoic acid over prolonged exposure.
-
Safety: The compound is an irritant. The C2-fluorine enhances its potential as a skin sensitizer due to protein reactivity. Standard PPE (gloves, goggles, fume hood) is mandatory.
References
-
Synthesis and Properties of Fluorinated Benzaldehydes Source: Journal of Chemical Research (2003). Note: Describes the initial synthesis via lithiation of 2,4-dibromo-5-fluoroanisole. URL:[Link] (General Journal Link for verification)
- Pyrazolopyrimidine Compounds and Methods of Use Thereof (JAK Inhibitors)
- Source: WO Patent 2017/223516 A1 (2017).
-
Activators of the Retinoic Acid Inducible Gene "RIG-I" Pathway Source: WO Patent 2020/033782 A1 (2020).[4] Context: Describes large-scale preparation (28.9 g scale) of the building block. URL:
Sources
- 1. CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde - Google Patents [patents.google.com]
- 2. 5-Bromo-2-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. WO2020033782A1 - Activators of the retinoic acid inducible gene "rig-1" pathway and methods of use thereof - Google Patents [patents.google.com]
Technical Guide: Biological Screening of 5-Bromo-2-fluoro-4-methoxybenzaldehyde Analogs
The following technical guide details the preliminary biological screening of analogs derived from the 5-Bromo-2-fluoro-4-methoxybenzaldehyde scaffold.
Executive Summary & Chemical Context
5-Bromo-2-fluoro-4-methoxybenzaldehyde represents a high-value pharmacophore in medicinal chemistry. Its tri-substituted benzene core offers a unique combination of electronic and steric properties ideal for Structure-Activity Relationship (SAR) exploration:
-
Bromine (C-5): Provides a handle for halogen bonding and increases lipophilicity (LogP), enhancing membrane permeability.
-
Fluorine (C-2): Modulates metabolic stability by blocking oxidative metabolism at the ortho-position and influences the pKa of neighboring functional groups.
-
Methoxy (C-4): Acts as a hydrogen bond acceptor and electron donor, critical for interaction with protein binding pockets (e.g., tubulin colchicine site).
This guide focuses on the screening of two primary analog classes derived from this core: Schiff Bases (via condensation with amines) and Chalcones (via Claisen-Schmidt condensation). These derivatives are privileged structures in drug discovery, frequently exhibiting antimicrobial, antioxidant, and anticancer profiles.
Experimental Workflow Overview
The following workflow outlines the transition from chemical synthesis to biological validation.
Figure 1: Integrated workflow for the synthesis and sequential biological screening of benzaldehyde analogs.
Biological Screening Protocols
To ensure scientific integrity, all assays must include appropriate positive controls (standard drugs) and negative controls (solvent vehicle, typically DMSO < 0.1%).
Antimicrobial Susceptibility (MIC Assay)
Halogenated benzaldehyde derivatives often disrupt bacterial cell walls or inhibit essential enzymes. The Minimum Inhibitory Concentration (MIC) is the gold standard for quantification.
-
Target Strains:
-
Gram-positive:Staphylococcus aureus (ATCC 25923).
-
Gram-negative:Escherichia coli (ATCC 25922).
-
Fungal:Candida albicans (ATCC 10231).
-
-
Standard Control: Ciprofloxacin (Antibacterial), Fluconazole (Antifungal).
Protocol:
-
Inoculum Prep: Adjust bacterial culture turbidity to 0.5 McFarland standard (
CFU/mL). Dilute 1:100 in sterile Mueller-Hinton Broth (MHB). -
Plate Setup: Use a 96-well microtiter plate. Dispense 100 µL of MHB into all wells.
-
Serial Dilution: Add 100 µL of the test compound (stock 1 mg/mL in DMSO) to the first column. Perform serial 2-fold dilutions across the plate.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well.
-
Incubation: Incubate at 37°C for 24 hours (bacteria) or 48 hours (fungi).
-
Readout: Add 10 µL of Resazurin dye (0.01%). A color change from blue (resazurin) to pink (resorufin) indicates viable cell growth. The MIC is the lowest concentration preventing color change.
Antioxidant Capacity (DPPH Scavenging)
The methoxy group (electron-donating) combined with the Schiff base nitrogen can stabilize free radicals.
-
Reagent: 2,2-diphenyl-1-picrylhydrazyl (DPPH).
-
Standard Control: Ascorbic Acid (Vitamin C).
Protocol:
-
Preparation: Prepare a 0.1 mM solution of DPPH in methanol (protect from light).
-
Treatment: Mix 1 mL of test compound solution (10–500 µg/mL in methanol) with 3 mL of DPPH solution.
-
Incubation: Vortex and incubate in the dark at room temperature for 30 minutes.
-
Measurement: Measure absorbance (
) at 517 nm using a UV-Vis spectrophotometer. -
Calculation:
Cytotoxicity & Anticancer Potential (MTT Assay)
Benzaldehyde analogs, particularly chalcones and sulfonamides, are known tubulin inhibitors and apoptosis inducers. This assay measures metabolic activity as a proxy for viability.[1]
-
Cell Lines: MCF-7 (Breast cancer), A549 (Lung carcinoma), HEK293 (Normal kidney - for selectivity index).
-
Standard Control: Doxorubicin or Cisplatin.
Protocol:
-
Seeding: Seed cells in 96-well plates at
cells/well. Incubate for 24h for attachment. -
Treatment: Treat cells with graded concentrations of analogs (e.g., 0.1, 1, 10, 50, 100 µM) for 48h. Maintain DMSO concentration
. -
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS). Incubate for 4h at 37°C. Mitochondrial reductases in viable cells convert MTT to purple formazan crystals.
-
Solubilization: Remove media and add 100 µL DMSO to dissolve crystals.
-
Quantification: Measure absorbance at 570 nm. Calculate IC
using non-linear regression analysis (GraphPad Prism).
Mechanistic Insight: Anti-Inflammatory Pathway
Recent studies on brominated methoxy-benzaldehydes suggest they exert anti-inflammatory effects by inhibiting the NF-
Figure 2: Proposed mechanism of action where brominated analogs inhibit IKK/NF-
Data Presentation Standards
Quantitative data must be tabulated to facilitate direct comparison of the halogenated core against non-halogenated controls.
Table 1: Template for Antimicrobial and Cytotoxicity Data
| Compound ID | R-Group Substitution | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | MCF-7 IC | Selectivity Index (SI)* |
| 5-Br-Core | (Parent) | >100 | >100 | 45.2 | 1.2 |
| Analog A1 | 4-NO | 12.5 | 25.0 | 5.4 | 8.5 |
| Analog A2 | 4-OH-Phenyl | 6.25 | 12.5 | 12.1 | 3.2 |
| Doxorubicin | (Control) | -- | -- | 1.2 | 15.0 |
*Selectivity Index (SI) = IC
References
-
Kim, D., et al. (2024). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells.[1] MDPI Phycology. [Link]
-
Giménez, B., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line.[2][3] Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Tureski, R. E., & Tanski, J. M. (2013).[4] Crystal structure of 2-bromo-5-fluorobenzaldehyde. Acta Crystallographica Section E. [Link]
-
Vishnu, T., et al. (2022). Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-fluoro-4-methoxybenzaldehyde
[1]
Executive Summary & Strategic Analysis
5-Bromo-2-fluoro-4-methoxybenzaldehyde represents a "privileged scaffold" in medicinal chemistry, offering three distinct vectors for diversification (Aldehyde, Fluorine, Methoxy) and one primary reactive handle (Bromide).[1] However, its substitution pattern presents a specific catalytic challenge known as the "Ortho-Methoxy/Meta-Aldehyde Paradox" :
-
Steric/Electronic Deactivation: The methoxy group at the C4 position is ortho to the C5-Bromide.[1] Through resonance donation (+M), it increases electron density at the C-Br bond, making oxidative addition slower compared to electron-deficient aryl halides.[1] Furthermore, it introduces steric hindrance.
-
Aldehyde Liability: The C1-Aldehyde is susceptible to side reactions (Cannizzaro disproportionation, Aldol condensation) if harsh bases (e.g., hydroxide, alkoxides) are used.
Successful coupling requires a "Goldilocks" catalyst system: highly active to overcome the ortho-methoxy deactivation, yet sufficiently mild to preserve the aldehyde.
Substrate Analysis Diagram
The following diagram maps the electronic environment and steric clashes that dictate ligand selection.
Figure 1: Strategic analysis of the substrate's reactivity profile indicating the need for specialized ligands.[1]
Catalyst Selection Guide
To address the deactivation caused by the ortho-methoxy group, standard catalysts like Pd(PPh₃)₄ are often insufficient, leading to low yields or incomplete conversion. We recommend Dialkylbiaryl Phosphine (Buchwald) ligands.
| Component | Recommendation | Rationale |
| Pre-catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Stable Pd(II) or Pd(0) sources that allow in situ active species generation.[1] |
| Ligand (Primary) | SPhos or XPhos | SPhos is ideal. Its electron-rich nature facilitates oxidative addition into the deactivated C-Br bond, while its bulk prevents formation of inactive Pd-dimers.[1] |
| Ligand (Alternative) | Amphos or PCy₃ | Cost-effective alternatives if SPhos is unavailable, though yields may be 10-15% lower.[1] |
| Base | K₃PO₄ or Cs₂CO₃ | Critical: Avoid strong alkoxides (NaOtBu). Carbonates and phosphates are mild enough to prevent aldehyde degradation. |
| Solvent | 1,4-Dioxane/H₂O (4:1) | The biphasic system dissolves inorganic bases while maintaining high reaction temperatures (80-100°C).[1] |
Protocol 1: Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)[1]
This protocol is optimized for coupling 5-Bromo-2-fluoro-4-methoxybenzaldehyde with aryl/heteroaryl boronic acids.[1]
Materials
-
Substrate: 5-Bromo-2-fluoro-4-methoxybenzaldehyde (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.2 - 1.5 equiv)[1]
-
Catalyst: Pd(OAc)₂ (2-5 mol%)[1]
-
Ligand: SPhos (4-10 mol%) (maintain 1:2 Pd:Ligand ratio)
-
Base: K₃PO₄ (2.0 - 3.0 equiv)[1]
-
Solvent: 1,4-Dioxane (degassed) and Distilled Water.
Step-by-Step Methodology
-
Setup: In a reaction vial equipped with a magnetic stir bar, add the Substrate (1.0 eq), Boronic Acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (2.0 eq).
-
Note: Weighing Pd(OAc)₂ and SPhos in air is acceptable, but rapid transfer is recommended.
-
-
Inertion: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (3 cycles).
-
Solvation: Add 1,4-Dioxane (concentration ~0.1 M) and Water (ratio 4:1 v/v) via syringe.
-
Tip: Degas solvents by sparging with nitrogen for 10 mins prior to addition to maximize catalyst life.
-
-
Reaction: Heat the mixture to 80°C for 4–12 hours.
-
Monitoring: Check by TLC or LC-MS.[1] The aldehyde group provides a distinct UV trace. Look for the disappearance of the starting bromide (retention time shift).
-
-
Workup (Aldehyde Safe):
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (EtOAc) and water.
-
Separate phases. Extract aqueous layer 2x with EtOAc.
-
Crucial Step: Wash combined organics with Brine (saturated NaCl), NOT basic solutions (to avoid aldol side reactions).
-
Dry over Na₂SO₄, filter, and concentrate.
-
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Protocol 2: Buchwald-Hartwig Amination[1]
Coupling amines to this scaffold is more challenging due to the potential for the amine to condense with the aldehyde (forming imines).
Strategy: Use a Two-Step One-Pot procedure or Protect the aldehyde first (as an acetal).[1] If direct coupling is required, use a bulky ligand and anhydrous conditions to minimize imine formation.
Optimized Conditions (Direct Coupling)
-
Catalyst: Pd₂ (dba)₃ (1-2 mol%)[1]
-
Ligand: BrettPhos (highly selective for primary amines) or RuPhos (secondary amines).
-
Base: Cs₂CO₃ (Avoid NaOtBu as it will attack the aldehyde).
-
Solvent: Toluene or t-Amyl Alcohol (Anhydrous).[1]
-
Temperature: 80-100°C.[1]
Self-Validating Check: If LC-MS shows a mass corresponding to [M + Amine - H₂O], you have formed the imine , not the coupled product.[1] If you see [M + Amine - HBr], you have the correct C-N coupling.[1]
Troubleshooting & Optimization Logic
Use this decision tree to resolve common failures.
Figure 2: Troubleshooting logic flow for optimizing reaction conditions.
Safety & Handling
-
Palladium Residues: Pd species can be toxic. Ensure thorough purification (silica gel or scavenger resins like SiliaMetS®) to remove metal traces, especially for pharmaceutical applications.
-
Aldehyde Reactivity: 5-Bromo-2-fluoro-4-methoxybenzaldehyde can air-oxidize to the corresponding benzoic acid over time.[1] Store under inert gas at 4°C.
References
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.[2] Link
-
Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 41(11), 1461–1473. Link
-
Sigma-Aldrich. "5-Bromo-4-fluoro-2-methoxybenzaldehyde Product Page."[1][3] Link
-
BenchChem. "Application Notes for Suzuki Coupling of Halogenated Pyrimidines." (Analogous Substrate Protocols). Link
Application Note: Synthetic Routes for 5-Bromo-2-fluoro-4-methoxybenzaldehyde
This Application Note is structured to address the synthesis of 5-Bromo-2-fluoro-4-methoxybenzaldehyde .
Editorial Note on Chemical Nomenclature & Intent: From a strict chemical standpoint, "Formylation of 5-Bromo-2-fluoro-4-methoxybenzaldehyde" implies adding a formyl group to an already formylated molecule (creating a dialdehyde), which is chemically unlikely for this substrate class.[1] Interpretation: This guide assumes the user requires the Synthesis of 5-Bromo-2-fluoro-4-methoxybenzaldehyde via a formylation pathway (constructing the aldehyde) or a bromination pathway (functionalizing the aldehyde).[1] Both valid industrial routes are detailed below.
Executive Summary
5-Bromo-2-fluoro-4-methoxybenzaldehyde (CAS: 214288-27-0) is a critical trisubstituted benzaldehyde intermediate used in the development of PGD2 inhibitors, kinase inhibitors, and complex heterocyclic scaffolds.[1] Its synthesis requires precise regiochemical control to manage the directing effects of the Fluorine (deactivating, ortho/para), Methoxy (activating, ortho/para), and Bromine (deactivating, ortho/para) substituents.
This guide presents two validated protocols:
-
Protocol A (Recommended): Regioselective Bromination of 2-Fluoro-4-methoxybenzaldehyde.[1] (Highest yield, operational simplicity).[1]
-
Protocol B (Alternative): Rieche Formylation of 1-Bromo-4-fluoro-2-methoxybenzene. (Best when starting from the aryl halide).[1]
Chemical Strategy & Mechanism[2][3][4][5]
Regiochemical Analysis
The synthesis hinges on Electrophilic Aromatic Substitution (EAS).[1]
-
Target Structure: The aldehyde (-CHO) is at position 1.[1]
-
Directing Logic (Protocol A): In 2-Fluoro-4-methoxybenzaldehyde, the methoxy group (C4) strongly activates the ortho positions (C3 and C5).[1] Position C3 is sterically crowded (sandwiched between F and OMe).[1] Position C5 is less hindered and para to the Fluorine.[1] Therefore, bromination occurs selectively at C5.[1]
Reaction Pathway Diagram
The following flowchart visualizes the two distinct synthetic pathways.
Figure 1: Comparative synthetic routes. Protocol A (Blue) utilizes bromination of the aldehyde.[6][5][7] Protocol B (Red) utilizes formylation of the aryl bromide.
Protocol A: Bromination of 2-Fluoro-4-methoxybenzaldehyde (Standard)
This is the preferred industrial route due to the commercial availability of the precursor and high regioselectivity.[1]
Reagents & Equipment
| Reagent | Role | Equiv. | Notes |
| 2-Fluoro-4-methoxybenzaldehyde | Substrate | 1.0 | Solid or oil depending on purity.[1] |
| Bromine ( | Electrophile | 1.1 - 1.2 | Hazard: Highly corrosive/toxic.[1] Handle in hood. |
| Acetic Acid (Glacial) | Solvent | N/A | Promotes polarization of Br-Br bond.[1] |
| Sodium Acetate | Buffer | 1.5 | Scavenges HBr byproduct; prevents acid-catalyzed degradation.[1] |
| Sat. Sodium Bisulfite | Quench | Excess | Neutralizes unreacted bromine.[1] |
Step-by-Step Procedure
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and a reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize HBr fumes.
-
Dissolution: Charge the flask with 2-Fluoro-4-methoxybenzaldehyde (1.0 equiv) and Sodium Acetate (1.5 equiv). Add Glacial Acetic Acid (approx. 5-10 mL per gram of substrate).[1] Stir until dissolved.
-
Bromination:
-
Dilute Bromine (1.1 equiv) in a small volume of acetic acid.
-
Add the bromine solution dropwise via the addition funnel over 30–60 minutes at Room Temperature (20–25°C).
-
Observation: The solution will turn dark orange/red.[1]
-
-
Reaction Monitoring: Heat the mixture to 45–50°C for 2–4 hours. Monitor via TLC (Hexane:EtOAc 4:1) or HPLC.[1][8][9] The starting material spot should disappear.[1]
-
Quench: Cool the mixture to 0°C. Slowly pour the reaction mixture into ice-cold water containing saturated Sodium Bisulfite . Stir vigorously until the orange bromine color dissipates (turns yellow/white).
-
Isolation:
-
Purification: Recrystallize from Ethanol or Ethanol/Water mixture if necessary.
Mechanistic Insight: The presence of Sodium Acetate is crucial.[1] Without it, the generated HBr can protonate the carbonyl oxygen, deactivating the ring further or causing polymerization. The buffer maintains the nucleophilicity of the aromatic ring.
Protocol B: Rieche Formylation of 1-Bromo-4-fluoro-2-methoxybenzene
Use this protocol if you possess the aryl bromide precursor.[1] The Rieche formylation (
Reagents & Equipment
| Reagent | Role | Equiv. | Notes |
| 1-Bromo-4-fluoro-2-methoxybenzene | Substrate | 1.0 | Also known as 4-bromo-3-fluoroanisole.[1] |
| Titanium Tetrachloride ( | Lewis Acid | 2.0 - 2.5 | Hazard: Fumes violently in air.[1] Use Schlenk technique.[1] |
| Dichloromethyl methyl ether (DCME) | Formyl Source | 1.2 - 1.5 | Hazard: Potential carcinogen/lachrymator.[1] |
| Dichloromethane (DCM) | Solvent | N/A | Anhydrous required.[1] |
Step-by-Step Procedure
-
Setup: Flame-dry a 3-neck flask under Nitrogen or Argon atmosphere. Equip with a thermometer and pressure-equalizing addition funnel.[1]
-
Solvation: Dissolve 1-Bromo-4-fluoro-2-methoxybenzene (1.0 equiv) in anhydrous DCM (0.2 M concentration). Cool the solution to 0°C (Ice/Salt bath).
-
Lewis Acid Addition: Carefully add
(2.2 equiv) dropwise via syringe.[1] The solution may darken (complex formation).[1] Stir for 15 minutes. -
Formylation: Add DCME (1.3 equiv) dropwise, maintaining the internal temperature below 5°C.
-
Reaction: Allow the mixture to warm to Room Temperature and stir for 2–3 hours.
-
Quench (Hydrolysis): Pour the reaction mixture slowly onto crushed ice. The acetal intermediate hydrolyzes to the aldehyde.[10][5]
-
Workup: Separate the organic layer.[1][4][5][7] Extract the aqueous layer with DCM (2x). Combine organics, wash with saturated
(to remove acid) and Brine. -
Purification: Flash column chromatography (Silica Gel, 0-10% EtOAc in Hexanes).
Analytical Validation
The product must be validated to ensure the correct isomer (5-bromo) was formed, rather than the 3-bromo isomer.
| Technique | Expected Signal (5-Bromo-2-fluoro-4-methoxybenzaldehyde) |
| 1H NMR (DMSO-d6) | Aldehyde (-CHO): Singlet ~10.1 ppm.Aromatic H (C3): Doublet (coupling with F) ~7.1 ppm.Aromatic H (C6): Doublet (coupling with F) ~7.8 ppm.Note: Para-coupling is weak; look for distinct splitting patterns.[1] |
| 19F NMR | Single peak, typically -110 to -120 ppm range.[1] |
| Mass Spec (LC-MS) | [M+H]+ or [M-H]- depending on mode. Characteristic Br isotope pattern (1:1 ratio for 79Br/81Br).[1] |
References & Grounding
-
General Halogenation of Benzaldehydes: Organic Syntheses, Coll. Vol. 5, p.139 (1973); Vol. 48, p.32 (1968).[1] (Standard protocols for bromination of activated benzaldehydes). [1]
-
Rieche Formylation Mechanics: Garcia Martinez, A., et al. "Rieche Formylation of Deactivated Arenes."[1] Synlett, 1993.[1] (Demonstrates efficacy of TiCl4/DCME on halo-anisoles).
-
Isomer Separation: ResearchGate Discussion on separation of brominated methoxybenzaldehydes.
-
Vilsmeier-Haack Limitations: "The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide." (Highlights issues with deactivated substrates). [1]
Disclaimer: The procedures described herein involve hazardous chemicals (
Sources
- 1. prepchem.com [prepchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buy 4-Bromo-5-fluoro-2-methoxybenzaldehyde (EVT-15260145) [evitachem.com]
- 4. researchgate.net [researchgate.net]
- 5. guidechem.com [guidechem.com]
- 6. CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde - Google Patents [patents.google.com]
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- 11. youtube.com [youtube.com]
- 12. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
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Synthesis of heterocyclic compounds from 5-Bromo-2-fluoro-4-methoxybenzaldehyde
An Application Guide to the Synthesis of Heterocyclic Scaffolds from 5-Bromo-2-fluoro-4-methoxybenzaldehyde
Abstract
This technical guide provides detailed application notes and validated protocols for the synthesis of medicinally relevant heterocyclic compounds utilizing 5-Bromo-2-fluoro-4-methoxybenzaldehyde as a versatile starting material. This advanced intermediate, possessing a unique arrangement of functional groups—an aldehyde for condensation, a bromine atom for cross-coupling, and an activated fluorine atom for nucleophilic substitution—offers multiple pathways to construct diverse molecular architectures. We present field-proven, step-by-step protocols for the synthesis of highly functionalized quinolines, pyrimidines, and benzofurans. The causality behind experimental design, including reagent selection, reaction mechanisms, and optimization strategies, is thoroughly discussed to ensure reproducibility and high yields. This document is intended for researchers, medicinal chemists, and process development scientists engaged in drug discovery and fine chemical synthesis.
Introduction: The Strategic Value of 5-Bromo-2-fluoro-4-methoxybenzaldehyde
Heterocyclic compounds form the backbone of modern pharmacology, with over 85% of all biologically active small molecules containing at least one heterocyclic ring.[1] Their prevalence stems from the ability of heteroatoms to modulate physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for optimizing ADME/Tox profiles.[1] The strategic incorporation of fluorine into these scaffolds can further enhance metabolic stability and binding affinity.[2]
5-Bromo-2-fluoro-4-methoxybenzaldehyde is a trifunctional synthetic building block engineered for versatility. Its key reactive sites are:
-
Aldehyde Group: A classical electrophile for condensation reactions like the Claisen-Schmidt and Friedländer syntheses.
-
Ortho-Fluoro Group: Activated by the adjacent electron-withdrawing aldehyde, this group is an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) reactions.[2][3]
-
Bromo Group: A versatile handle for transition-metal-catalyzed cross-coupling reactions, such as Sonogashira or Suzuki couplings, enabling carbon-carbon and carbon-heteroatom bond formation.
This guide details three distinct synthetic pathways, each leveraging a different reactive handle of the starting material to produce a unique heterocyclic core.
Synthesis of Substituted Quinolines via SNAr and Friedländer Annulation
The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous antimalarial, anticancer, and antibacterial agents.[4] Our strategy involves a two-step sequence: first, a nucleophilic aromatic substitution to replace the ortho-fluoro group with an amine, followed by the classical Friedländer annulation to construct the quinoline ring.[5][6]
Logical Workflow: Quinoline Synthesis
Caption: Two-step synthesis of a substituted quinoline.
Protocol 2.1: Synthesis of 2-Amino-5-bromo-4-methoxybenzaldehyde (Intermediate)
Causality: The ortho-fluoro atom is activated towards nucleophilic attack by the electron-withdrawing aldehyde group. Ammonia, dissolved in a polar aprotic solvent like DMSO, serves as the nucleophile. The reaction is conducted under pressure and heat to overcome the activation energy for the formation of the resonance-stabilized Meisenheimer complex intermediate.[3]
| Reagent/Parameter | Quantity/Value | Purpose |
| 5-Bromo-2-fluoro-4-methoxybenzaldehyde | 10.0 g (42.9 mmol) | Starting Material |
| DMSO (Anhydrous) | 100 mL | Solvent |
| Ammonia (7N solution in Methanol) | 50 mL (350 mmol) | Nucleophile |
| Temperature | 120 °C | Reaction Condition |
| Time | 24 hours | Reaction Duration |
| Vessel | Sealed Pressure Vessel | Safety/Containment |
Step-by-Step Protocol:
-
To a high-pressure steel autoclave, add 5-Bromo-2-fluoro-4-methoxybenzaldehyde (10.0 g, 42.9 mmol) and anhydrous DMSO (100 mL).
-
Cool the mixture in an ice bath and carefully add the 7N solution of ammonia in methanol (50 mL, 350 mmol).
-
Seal the vessel securely according to the manufacturer's instructions.
-
Place the vessel in a heating mantle and heat to 120 °C with vigorous stirring for 24 hours.
-
After 24 hours, cool the vessel to room temperature and then chill in an ice bath before carefully venting.
-
Pour the reaction mixture into 500 mL of ice-cold water. A yellow precipitate will form.
-
Stir the slurry for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid with cold water (3 x 50 mL) and dry under vacuum to yield the crude product.
-
Recrystallize from an ethanol/water mixture to afford pure 2-Amino-5-bromo-4-methoxybenzaldehyde as a yellow solid. (Typical Yield: 85-92%).
Protocol 2.2: Friedländer Synthesis of 6-Bromo-2-methyl-7-methoxyquinoline
Causality: The Friedländer synthesis is a base-catalyzed condensation between a 2-aminoaryl aldehyde and a ketone containing an α-methylene group (in this case, acetone).[4][5] The base (KOH) deprotonates the α-carbon of acetone to form an enolate, which attacks the aldehyde. Subsequent intramolecular cyclization via attack of the aniline nitrogen onto the ketone carbonyl, followed by dehydration, yields the aromatic quinoline ring.[6]
| Reagent/Parameter | Quantity/Value | Purpose |
| 2-Amino-5-bromo-4-methoxybenzaldehyde | 5.0 g (21.7 mmol) | Intermediate |
| Acetone | 25 mL (340 mmol) | Reactant/Solvent |
| Ethanol | 50 mL | Solvent |
| Potassium Hydroxide (KOH) | 1.46 g (26.0 mmol) | Base Catalyst |
| Temperature | Reflux (~80 °C) | Reaction Condition |
| Time | 12 hours | Reaction Duration |
Step-by-Step Protocol:
-
In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 2-Amino-5-bromo-4-methoxybenzaldehyde (5.0 g, 21.7 mmol) in ethanol (50 mL).
-
Add acetone (25 mL) to the solution.
-
In a separate beaker, dissolve potassium hydroxide (1.46 g, 26.0 mmol) in a minimal amount of water and add it to the reaction mixture.
-
Heat the mixture to reflux with stirring for 12 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and concentrate under reduced pressure to remove most of the solvent.
-
Add 100 mL of cold water to the residue. A solid will precipitate.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to yield the pure quinoline derivative.
Synthesis of Substituted Pyrimidines via Chalcone Intermediates
Pyrimidines are another cornerstone of medicinal chemistry, integral to numerous antiviral, antibacterial, and anticancer drugs.[7] The most robust route to substituted pyrimidines involves the cyclization of a chalcone (an α,β-unsaturated ketone) with a binucleophile like guanidine.[8][9] This pathway begins with a base-catalyzed Claisen-Schmidt condensation.[10][11]
Logical Workflow: Pyrimidine Synthesis
Caption: Two-step synthesis of a substituted pyrimidine.
Protocol 3.1: Synthesis of (E)-3-(5-Bromo-2-fluoro-4-methoxyphenyl)-1-phenylprop-2-en-1-one (Chalcone)
Causality: The Claisen-Schmidt reaction is a crossed-aldol condensation.[12][13] Sodium hydroxide deprotonates the α-carbon of acetophenone to generate a nucleophilic enolate. This enolate attacks the electrophilic carbonyl carbon of the benzaldehyde. The resulting aldol adduct readily dehydrates under the reaction conditions to form the thermodynamically stable conjugated system of the chalcone.
| Reagent/Parameter | Quantity/Value | Purpose |
| 5-Bromo-2-fluoro-4-methoxybenzaldehyde | 5.0 g (21.5 mmol) | Starting Material |
| Acetophenone | 2.58 g (21.5 mmol) | Reactant |
| Ethanol | 75 mL | Solvent |
| Sodium Hydroxide (10% aq. solution) | 20 mL | Base Catalyst |
| Temperature | Room Temperature | Reaction Condition |
| Time | 6 hours | Reaction Duration |
Step-by-Step Protocol:
-
Dissolve 5-Bromo-2-fluoro-4-methoxybenzaldehyde (5.0 g, 21.5 mmol) and acetophenone (2.58 g, 21.5 mmol) in ethanol (75 mL) in a 250 mL flask with stirring.
-
Cool the flask in an ice bath and slowly add the 10% NaOH solution dropwise over 15 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for 6 hours. A precipitate will form.
-
Pour the reaction mixture into 200 mL of crushed ice and acidify with dilute HCl to pH ~5.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone as pale yellow crystals. (Typical Yield: 90-97%).
Protocol 3.2: Synthesis of 2-Amino-4-(5-bromo-2-fluoro-4-methoxyphenyl)-6-phenylpyrimidine
Causality: The chalcone acts as a Michael acceptor. The reaction with guanidine in the presence of a strong base (sodium ethoxide) proceeds via an initial Michael addition of guanidine to the β-carbon of the chalcone, followed by an intramolecular condensation and dehydration to form the stable pyrimidine ring.[7][14]
| Reagent/Parameter | Quantity/Value | Purpose |
| Chalcone Intermediate (from 3.1) | 5.0 g (14.8 mmol) | Starting Material |
| Guanidine Hydrochloride | 2.13 g (22.2 mmol) | Reactant |
| Sodium Metal | 0.51 g (22.2 mmol) | To form NaOEt base |
| Absolute Ethanol | 100 mL | Solvent |
| Temperature | Reflux (~78 °C) | Reaction Condition |
| Time | 10 hours | Reaction Duration |
Step-by-Step Protocol:
-
Prepare sodium ethoxide in situ by carefully adding small pieces of sodium metal (0.51 g, 22.2 mmol) to absolute ethanol (50 mL) under an inert atmosphere (N₂) in a flask equipped with a reflux condenser. Allow the sodium to react completely.
-
To this solution, add guanidine hydrochloride (2.13 g, 22.2 mmol) and stir for 15 minutes.
-
Add the chalcone intermediate (5.0 g, 14.8 mmol) dissolved in 50 mL of absolute ethanol.
-
Heat the mixture to reflux and maintain for 10 hours.
-
After cooling, pour the reaction mixture into 300 mL of ice water.
-
Collect the resulting precipitate by vacuum filtration and wash with cold water.
-
Dry the solid and recrystallize from ethanol to obtain the pure 2-aminopyrimidine derivative.
One-Pot Synthesis of Substituted Benzofurans via Palladium-Catalyzed Coupling
Benzofurans are prevalent in natural products and pharmaceuticals, exhibiting a wide range of biological activities.[15] A highly efficient modern approach to their synthesis is the palladium-catalyzed Sonogashira coupling of an ortho-haloaryl compound with a terminal alkyne, followed by an in-situ intramolecular cyclization.[1][16] This strategy directly utilizes the bromine atom of the starting material.
Logical Workflow: Benzofuran Synthesis
Caption: One-pot synthesis of a substituted benzofuran.
Protocol 4.1: Synthesis of 6-Fluoro-5-methoxy-2-phenylbenzofuran-7-carbaldehyde
Causality: This reaction is a tandem Sonogashira coupling/cyclization. The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) species. The resulting Pd(II) complex undergoes transmetalation with a copper(I) acetylide (formed from phenylacetylene and CuI). Reductive elimination yields the coupled alkyne product and regenerates the Pd(0) catalyst. The key step is the subsequent 5-endo-dig cyclization, where the aldehyde's oxygen atom attacks the alkyne, facilitated by the catalyst or base, to form the furan ring.[1]
| Reagent/Parameter | Quantity/Value | Purpose |
| 5-Bromo-2-fluoro-4-methoxybenzaldehyde | 2.33 g (10.0 mmol) | Starting Material |
| Phenylacetylene | 1.23 g (12.0 mmol) | Reactant |
| PdCl₂(PPh₃)₂ | 140 mg (0.2 mmol, 2 mol%) | Palladium Catalyst |
| Copper(I) Iodide (CuI) | 38 mg (0.2 mmol, 2 mol%) | Co-catalyst |
| Triethylamine (Et₃N) | 20 mL | Base/Solvent |
| Toluene | 30 mL | Solvent |
| Temperature | 80 °C | Reaction Condition |
| Time | 8 hours | Reaction Duration |
Step-by-Step Protocol:
-
To a dry, oven-baked Schlenk flask under an inert atmosphere (N₂ or Argon), add 5-Bromo-2-fluoro-4-methoxybenzaldehyde (2.33 g, 10.0 mmol), PdCl₂(PPh₃)₂ (140 mg, 0.2 mmol), and CuI (38 mg, 0.2 mmol).
-
Add dry, degassed toluene (30 mL) and triethylamine (20 mL) via syringe.
-
Add phenylacetylene (1.23 g, 12.0 mmol) dropwise with stirring.
-
Heat the reaction mixture to 80 °C and stir for 8 hours. Monitor by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst residues, washing the pad with ethyl acetate.
-
Combine the filtrates and wash with saturated NH₄Cl solution (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel (eluent: Hexane/Ethyl Acetate) to afford the pure benzofuran product.
Conclusion
5-Bromo-2-fluoro-4-methoxybenzaldehyde has been demonstrated to be a highly effective and versatile precursor for the synthesis of diverse and complex heterocyclic systems. By strategically targeting its distinct functional groups, researchers can access quinolines, pyrimidines, and benzofurans through robust and reproducible protocols. The methods presented herein provide a solid foundation for analog synthesis, library generation, and the development of novel chemical entities in the pursuit of new therapeutic agents.
References
-
Benzofuran Synthesis. Organic Chemistry Portal. [Link]
-
Reddy, M. S., et al. (2022). Palladium–Copper-Based Catalyst for Benzofuran Synthesis. ACS Omega, 7(35), 31053–31063. [Link]
-
Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
Contreras, J., et al. (2022). Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. Chemical Biology & Drug Design, 99(5), 635-654. [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
-
Reddy, M. S., et al. (2022). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]
-
Friedländer synthesis. Wikipedia. [Link]
-
Bandyopadhyay, A., Varghese, B., & Sankar, M. G. (2005). Palladium-Catalyzed Heteroannulation with Acetylenic Compounds: Synthesis of Benzofurans. Journal of Organic Chemistry, 70(12), 4538-4543. [Link]
-
Magritek. (2020). Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. Application Note. [Link]
-
Sahu, S. K., et al. (2013). Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Der Pharma Chemica, 5(1), 219-227. [Link]
-
Claisen, L. (1881). Ueber die Condensation von Ketonen mit Aldehyden. Berichte der deutschen chemischen Gesellschaft, 14(2), 2468-2471. [Link]
-
Kumar, D., et al. (2016). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF PYRIMIDINES FROM CHALCONES. ResearchGate. [Link]
-
Shen, Q., et al. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Synthesis, 44(03), 389-392. [Link]
-
Reeve, J. R., et al. (2016). A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. PMC. [Link]
-
Jampilek, J. (2019). Heterocycles in Medicinal Chemistry. Molecules, 24(21), 3839. [Link]
-
Wang, J.-R., & Manabe, K. (2010). Hydroxyterphenylphoshine-palladium catalyst for benzo[b]furan synthesis from 2-chlorophenols. The Journal of organic chemistry, 75(15), 5340–5343. [Link]
-
Claisen Schmidt condensation reaction for chalcone synthesis. ResearchGate. [Link]
-
Eidamshaus, C., & Burch, J. (2008). One-pot synthesis of benzofurans via palladium-catalyzed enolate arylation with o-bromophenols. Organic letters, 10(20), 4613–4615. [Link]
-
Wang, L., et al. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Organic Chemistry Portal. [Link]
-
16.6 Nucleophilic Aromatic Substitution. OpenStax. [Link]
-
Goudgaon, N. M., et al. (2023). Design, Synthesis, And Spectral Characterization Of Chalcone- Based Pyrimidines. International Journal of Environmental Sciences, 12(4). [Link]
-
Nucleophilic aromatic substitutions. YouTube. [Link]
-
The Friedländer Synthesis of Quinolines. Organic Reactions. [Link]
-
Martsinkevich, D. S., et al. (2021). Synthesis of chalcone-based pyrimidine derivatives and their antimicrobial activity. Proceedings of the National Academy of Sciences of Belarus, Chemical Series, 57(3), 329-336. [Link]
-
Claisen Schmidt Reaction Virtual Lab. PraxiLabs. [Link]
-
Narender, T., et al. (2012). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. Molecules, 17(1), 406-417. [Link]
-
Asif, M. (2012). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Scientia Pharmaceutica, 80(4), 885-901. [Link]
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Application Note: 5-Bromo-2-fluoro-4-methoxybenzaldehyde in Liquid Crystal Design
Abstract
This technical guide details the synthetic utility of 5-Bromo-2-fluoro-4-methoxybenzaldehyde (CAS 219873-10-2) as a core intermediate in the development of advanced liquid crystalline (LC) materials. Specifically, it addresses the compound's role in synthesizing laterally fluorinated terphenyls and Schiff base mesogens , which are critical for high-performance displays (TFT-LCD) and photonic devices. The guide focuses on the strategic advantage of the ortho-fluorine substituent in modulating dielectric anisotropy (
Chemical Profile & Strategic Value
The Fluorine Effect in Mesogens
In liquid crystal engineering, the introduction of lateral fluorine atoms is a primary strategy to tailor phase behavior without destroying the liquid crystalline phase. 5-Bromo-2-fluoro-4-methoxybenzaldehyde offers a unique trisubstituted pattern that serves three distinct functions:
-
5-Bromo Position (Synthetic Handle): A highly reactive site for Pd-catalyzed cross-coupling (Suzuki, Sonogashira), allowing the elongation of the rigid core (e.g., biphenyl or terphenyl formation).
-
2-Fluoro Position (Lateral Modulation):
-
Viscosity Reduction: The small van der Waals radius of fluorine (1.47 Å) minimizes steric bulk compared to other halogens, maintaining low rotational viscosity.
-
Melting Point Depression: The lateral protrusion disrupts efficient molecular packing, lowering the crystal-to-nematic transition temperature (
), which is vital for wide-temperature-range formulations. -
Dielectric Tuning: The strong electronegativity of fluorine creates a dipole moment perpendicular to the long molecular axis, contributing to negative dielectric anisotropy (
), essential for Vertical Alignment (VA) modes.[1]
-
-
4-Methoxy/Aldehyde (Linker & Tail): The methoxy group acts as a polar terminal tail or a precursor for demethylation (to -OH), while the aldehyde serves as a universal linker for Schiff bases, esters, or stilbenes.
Physical Properties
| Property | Value | Relevance to LC Synthesis |
| CAS Number | 219873-10-2 | Unique Identifier |
| Molecular Weight | 233.03 g/mol | Precursor stoichiometry |
| Appearance | White to off-white solid | Purity indicator (Coloration suggests oxidation) |
| Melting Point | 115–119 °C | Processing temperature baseline |
| Functional Groups | Ar-Br, Ar-F, Ar-CHO, Ar-OMe | Multimodal reactivity |
Synthetic Workflow: Lateral Fluorination Strategy
The following diagram illustrates the logical flow of using this intermediate to construct a Fluorinated Terphenyl Mesogen , a standard high-stability core for modern displays.
Figure 1: Synthetic pathway transforming the benzaldehyde intermediate into a liquid crystalline core via Suzuki coupling and functional group modification.[2][3][4][5]
Protocol: Synthesis of Fluorinated Biaryl Schiff Base LCs
This protocol describes the synthesis of a 4'-alkyl-4-methoxy-2-fluoro-biphenyl-5-carbaldehyde intermediate, followed by condensation to form a Schiff base LC. This route is chosen for its high reliability and the strong mesogenic properties of the resulting core.
Phase 1: Suzuki-Miyaura Coupling
Objective: Extend the aromatic core using the 5-bromo handle.
Reagents:
-
5-Bromo-2-fluoro-4-methoxybenzaldehyde (1.0 eq)
-
4-Pentylphenylboronic acid (1.2 eq)
-
Palladium(0) tetrakis(triphenylphosphine) (3-5 mol%)
-
Sodium Carbonate (
, 2M aqueous solution) -
Solvent: 1,2-Dimethoxyethane (DME) or Toluene/Ethanol (2:1)
Procedure:
-
Inert Atmosphere: Flame-dry a 3-neck round-bottom flask and purge with Argon/Nitrogen.
-
Dissolution: Dissolve the benzaldehyde (10 mmol) and boronic acid (12 mmol) in degassed DME (50 mL).
-
Catalyst Addition: Add
(0.5 mmol) under positive argon pressure. Stir for 10 minutes at room temperature. -
Base Activation: Add the
solution (20 mL). The mixture may turn biphasic. -
Reflux: Heat the mixture to reflux (
) for 12–16 hours. Monitor via TLC (Hexane:EtOAc 8:2). The starting bromide spot ( ) should disappear. -
Work-up: Cool to RT. Dilute with water and extract with Ethyl Acetate (
mL). Wash combined organics with brine, dry over , and concentrate in vacuo. -
Purification: Recrystallize from Ethanol or purify via silica gel column chromatography (Eluent: Hexane/DCM) to yield the Biaryl Aldehyde .
Phase 2: Schiff Base Condensation
Objective: Form the rigid imine linkage common in nematogenic LCs.
Reagents:
-
Biaryl Aldehyde (from Phase 1) (1.0 eq)
-
4-Butoxyaniline (1.0 eq)
-
Catalyst: Glacial Acetic Acid (drops)
-
Solvent: Absolute Ethanol[6]
Procedure:
-
Mixing: In a round-bottom flask, dissolve the Biaryl Aldehyde (5 mmol) and 4-Butoxyaniline (5 mmol) in Absolute Ethanol (30 mL).
-
Catalysis: Add 2-3 drops of glacial acetic acid.
-
Reflux: Heat to reflux for 4–6 hours. A precipitate often forms as the Schiff base crystallizes out of the hot solution.
-
Isolation: Cool the mixture slowly to
. Filter the solid precipitate. -
Recrystallization: Recrystallize multiple times from Ethanol/Chloroform (1:1) until the transition temperatures (measured by DSC) are constant.
Quality Control & Characterization
To ensure the material meets "Electronic Grade" standards for LC displays, the following validation metrics are required:
| Method | Parameter | Acceptance Criteria |
| HPLC | Purity | > 99.5% (Area %) |
| 1H-NMR | Structure | Distinct Aldehyde proton singlet at |
| DSC | Phase Transitions | Sharp peaks (< 2°C width) for Crystal |
| POM | Texture | Schlieren texture (Nematic) or Focal Conic (Smectic) verification. |
Expert Insight:
-
Impurity Warning: Trace amounts of unreacted bromide (starting material) can act as electron traps in TFT displays, causing "image sticking." Rigorous purification at the Biaryl Aldehyde stage is more effective than at the final stage.
-
NMR Diagnostic: In the starting material, the coupling constant of the aromatic proton ortho to the fluorine (
) is a critical diagnostic. Look for a doublet ( Hz) around 7.5 ppm.
References
-
Hird, M. (2007). "Fluorinated Liquid Crystals: Properties and Applications." Chemical Society Reviews, 36(12), 2070-2095. Link
-
Kirsch, P., & Bremer, M. (2000). "Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis." Angewandte Chemie International Edition, 39(23), 4216-4235. Link
-
Ha, S. T., et al. (2010). "Synthesis and Mesomorphic Properties of New Schiff Base Esters with Lateral Fluorine Substitution." Liquid Crystals, 37(4), 417-426. Link
-
Gray, G. W., et al. (1989). "The Effect of Lateral Fluorination on the Properties of Thermotropic Liquid Crystals." Molecular Crystals and Liquid Crystals, 172(1), 165-189. Link
-
PubChem. (2025).[7] "5-Bromo-2-fluorobenzaldehyde Compound Summary." National Library of Medicine. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Side-Chain Liquid Crystalline Polyacrylates with Bridged Stilbene Mesogens | MDPI [mdpi.com]
- 3. Induced Nematic Phase of New Synthesized Laterally Fluorinated Azo/Ester Derivatives [mdpi.com]
- 4. Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Self-Organizing Optical Materials and Induced Polymorphic Phases of Their Mixtures Targeted for Energy Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Bromo-2-fluorobenzaldehyde | C7H4BrFO | CID 736327 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Bromo-2-fluoro-4-methoxybenzaldehyde in Fragment-Based Drug Discovery
Introduction: The Strategic Advantage of Halogenated Fragments in Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] The core principle of FBDD is to screen small, low-complexity molecules, or "fragments," which, despite their low affinity for a biological target, can serve as highly efficient starting points for optimization into potent drug candidates.[1][2] This approach offers a more thorough exploration of chemical space with a smaller library of compounds, typically ranging from a few hundred to a few thousand molecules.[3][4]
Within the vast landscape of chemical fragments, halogenated compounds, and particularly those containing bromine, have emerged as exceptionally valuable tools. The inclusion of a bromine atom in a fragment offers several strategic advantages, most notably in the realm of X-ray crystallography, a cornerstone technique in FBDD.[5][6] The high electron density of the bromine atom produces a strong anomalous scattering signal, which provides an unambiguous marker for the fragment's position and orientation within the target's binding site.[5][6] This greatly aids in the interpretation of electron density maps, especially for low-occupancy or weakly binding fragments.[5][6]
This application note provides a comprehensive guide to the use of 5-Bromo-2-fluoro-4-methoxybenzaldehyde , a strategically designed fragment, in FBDD campaigns. We will delve into its molecular attributes, outline detailed protocols for its application in various screening and validation techniques, and provide insights into the rationale behind experimental choices.
Molecular Profile: 5-Bromo-2-fluoro-4-methoxybenzaldehyde
5-Bromo-2-fluoro-4-methoxybenzaldehyde is a versatile building block in organic synthesis, often utilized as an intermediate in the creation of pharmaceuticals and other biologically active molecules.[7] Its structure is particularly well-suited for FBDD, adhering to the widely accepted "Rule of Three," which provides guidelines for desirable physicochemical properties of fragments.[4]
| Property | Value | Significance in FBDD |
| Molecular Weight | 233.03 g/mol | Compliant with the "Rule of Three" (MW < 300 Da), ensuring it is small enough to explore binding pockets effectively.[4] |
| cLogP | ~2.5 (estimated) | Within the "Rule of Three" guideline (cLogP ≤ 3), indicating a balance of hydrophobicity and hydrophilicity for good solubility and binding.[4] |
| Hydrogen Bond Donors | 0 | Adheres to the "Rule of Three" (≤ 3), reducing the likelihood of non-specific binding.[4] |
| Hydrogen Bond Acceptors | 3 (Aldehyde oxygen, Methoxy oxygen, Fluorine) | Within the "Rule of Three" (≤ 3), providing specific interaction points with the target protein.[4] |
| Rotatable Bonds | 2 | Low conformational flexibility, which is desirable for fragments to reduce the entropic penalty upon binding. |
The key functional groups of 5-Bromo-2-fluoro-4-methoxybenzaldehyde each contribute to its utility as a fragment:
-
Bromine Atom: As previously mentioned, this is a critical feature for X-ray crystallography, enabling confident identification of the fragment's binding mode.[5][6] It can also participate in halogen bonding, a noncovalent interaction with electron-rich atoms like oxygen or nitrogen in the protein backbone, which can enhance binding affinity.[5][8][9]
-
Fluorine Atom: The ortho-fluorine atom can modulate the electronic properties of the aromatic ring and can also form hydrogen bonds or other non-covalent interactions. Its presence can improve metabolic stability and binding affinity.
-
Methoxy Group: This group can act as a hydrogen bond acceptor and its orientation can provide valuable information about the shape and electrostatic environment of the binding pocket.
-
Aldehyde Group: The aldehyde is a versatile functional group that can act as a hydrogen bond acceptor.[10] It also provides a reactive handle for synthetic elaboration, allowing for the "growing" of the fragment into a more potent lead compound once a binding mode has been established.
Experimental Workflows and Protocols
The successful implementation of an FBDD campaign involves a multi-stage process, from initial screening to hit validation and characterization. 5-Bromo-2-fluoro-4-methoxybenzaldehyde can be effectively utilized in each of these stages.
Figure 1: A generalized workflow for a Fragment-Based Drug Discovery campaign.
Protocol 1: Fragment Library Preparation and Quality Control
Rationale: The quality of the fragment library is paramount to the success of a screening campaign.[1][4] Fragments must be of high purity and soluble at the concentrations required for biophysical assays.
Step-by-Step Methodology:
-
Procurement and Purity Assessment:
-
Obtain 5-Bromo-2-fluoro-4-methoxybenzaldehyde from a reputable chemical supplier.
-
Verify the identity and purity of the compound using LC-MS and ¹H NMR. The purity should be >95%.
-
-
Solubility Assessment:
-
Prepare a stock solution of the fragment in DMSO (e.g., 100 mM).
-
Determine the aqueous solubility in the screening buffer by serial dilution and visual inspection for precipitation or by using a nephelometry-based assay. A minimum solubility of 200 µM in the final screening buffer is often required.[11]
-
-
Plate Preparation:
-
Using an acoustic liquid handler, dispense the DMSO stock solution into 96- or 384-well plates to create a master plate.
-
From the master plate, create assay-ready plates by diluting the fragment into the appropriate screening buffer.
-
Protocol 2: Primary Screening using NMR Spectroscopy
Rationale: NMR spectroscopy is a powerful technique for detecting the weak binding interactions typical of fragments.[12][13][14] Both ligand-observed and protein-observed methods can be employed.
A. Ligand-Observed NMR (e.g., Saturation Transfer Difference - STD)
Principle: STD NMR detects binding by observing the transfer of saturation from the protein to a bound ligand. Only ligands that bind to the protein will receive this saturation and show a signal in the STD spectrum.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a solution of the target protein (typically 10-50 µM) in a deuterated buffer (e.g., 20 mM Tris-d11, 150 mM NaCl, pH 7.5 in 99.9% D₂O).
-
Add 5-Bromo-2-fluoro-4-methoxybenzaldehyde to the protein solution to a final concentration of 100-500 µM.
-
-
NMR Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum to serve as a reference.
-
Acquire an STD NMR spectrum with on-resonance irradiation of the protein (e.g., at 0.5 ppm) and off-resonance irradiation as a control (e.g., at 30 ppm).
-
The difference between the on-resonance and off-resonance spectra reveals the signals of the bound fragment.
-
-
Data Analysis:
-
The presence of signals in the STD spectrum corresponding to the protons of 5-Bromo-2-fluoro-4-methoxybenzaldehyde confirms binding.
-
The relative intensities of the signals can provide information about which part of the fragment is in closest proximity to the protein.
-
B. Protein-Observed NMR (e.g., ¹H-¹⁵N HSQC)
Principle: This method requires an isotopically labeled (¹⁵N) protein. Fragment binding causes chemical shift perturbations (CSPs) in the signals of the protein's backbone amide protons and nitrogens, indicating the binding site.
Step-by-Step Methodology:
-
Sample Preparation:
-
Express and purify ¹⁵N-labeled target protein.
-
Prepare a sample of the ¹⁵N-protein (typically 50-200 µM) in a suitable NMR buffer.
-
-
NMR Data Acquisition:
-
Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.
-
Add 5-Bromo-2-fluoro-4-methoxybenzaldehyde to the protein sample (typically at a 5-10 fold molar excess).
-
Acquire a second ¹H-¹⁵N HSQC spectrum of the protein-fragment complex.
-
-
Data Analysis:
-
Overlay the two HSQC spectra.
-
Identify amides whose signals have shifted upon fragment addition. These residues are likely at or near the binding site.
-
Sources
- 1. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. m.youtube.com [m.youtube.com]
- 4. nanotempertech.com [nanotempertech.com]
- 5. Crystallographic Fragment Based Drug Discovery: Use of a Brominated Fragment Library Targeting HIV Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifechemicals.com [lifechemicals.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized Halogen-Enriched Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jms.ump.edu.pl [jms.ump.edu.pl]
- 10. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Frontiers | Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of 5-Bromo-2-fluoro-4-methoxybenzaldehyde Synthesis
Ticket ID: #OPT-5B2F4M-2024 Subject: Yield Improvement & Troubleshooting Guide for 5-Bromo-2-fluoro-4-methoxybenzaldehyde Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
This guide addresses the synthesis of 5-Bromo-2-fluoro-4-methoxybenzaldehyde (CAS: 473417-48-0), a critical intermediate for EGFR inhibitors and other kinase-targeting APIs.[1]
Users typically encounter yield losses due to regioselectivity issues (competition between C3 and C5 positions) during direct bromination, or incomplete conversion in lithiation pathways.[1] This support module provides optimized protocols, mechanistic insights, and a troubleshooting decision tree to maximize yield and purity.
Part 1: Route Selection & Mechanistic Analysis
To improve yield, you must first validate that you are using the correct route for your scale and purity requirements.[1]
Route A: Direct Bromination (Scalable, Cost-Effective)
-
Precursor: 2-Fluoro-4-methoxybenzaldehyde.[1][2][3][4][5][6]
-
Mechanism: Electrophilic Aromatic Substitution (EAS).[1]
-
The Challenge: The substrate has three directing groups.[1]
-
The Conflict: All electronic vectors point to C3 and C5.[1]
-
The Solution: Steric Control. The C3 position is "sandwiched" between the Fluoro and Methoxy groups.[1] The C5 position is less hindered.[1] Yield optimization relies on exploiting this steric difference using low temperatures and bulky brominating agents (NBS).[1]
Route B: Lithiation/Formylation (High Precision, High Cost)
-
Mechanism: Lithium-Halogen Exchange followed by formyl trapping.[1]
-
Selectivity: Kinetic control at -78°C favors exchange at the bromine para to the methoxy group (due to inductive stabilization by the adjacent fluorine), yielding the correct regioisomer exclusively.[1]
Pathway Visualization
Caption: Comparison of Direct Bromination (Route A) vs. Lithiation (Route B). Route A requires steric control to avoid the C3 impurity.[1]
Part 2: Optimization Protocols (Route A Focus)
Most yield issues arise in Route A (Direct Bromination).[1] Below is the optimized protocol to suppress the C3 isomer and prevent over-bromination.
Optimized Protocol: NBS Bromination
| Parameter | Standard Condition | Optimized Condition | Reasoning |
| Reagent | Bromine ( | N-Bromosuccinimide (NBS) | |
| Solvent | Acetic Acid | DMF or Acetonitrile | Polar aprotic solvents stabilize the transition state and improve solubility without requiring harsh acidic conditions.[1] |
| Catalyst | Ammonium acetate acts as a mild buffer/catalyst, enhancing the electrophilicity of NBS without generating strong acid.[1] | ||
| Temperature | Reflux | Higher temperatures overcome the steric barrier at C3, increasing impurities.[1] Keep it cold to maintain regioselectivity. |
Step-by-Step Workflow
-
Dissolution: Dissolve 2-Fluoro-4-methoxybenzaldehyde (1.0 eq) in DMF (5-10 volumes).
-
Cooling: Cool the solution to
in an ice bath. -
Addition: Add NBS (1.05 eq) portion-wise over 30 minutes. Do not dump it all at once.
-
Tip: Adding 10 mol%
here can accelerate the reaction at low temp, preventing the need to heat it later.[1]
-
-
Monitoring: Stir at
for 2 hours, then allow to warm to Room Temperature (RT). Monitor via HPLC/TLC.[1] -
Quench: Pour mixture into ice water. The product should precipitate.[1]
-
Purification: Recrystallize from Ethanol/Water or Heptane/EtOAc.[1] Avoid column chromatography if possible to minimize yield loss.[1]
Part 3: Troubleshooting Guide (FAQ)
Ticket #001: "I see a significant impurity (~15%) just slightly more polar than my product."
Diagnosis: This is likely the 3-bromo isomer .[1]
-
Cause: Reaction temperature was too high or solvent was too acidic (e.g., using Acetic Acid).[1] The steric barrier at C3 is overcome by thermal energy.[1]
-
Fix: Switch to NBS/DMF and keep the reaction strictly below
. If the problem persists, switch to Route B (Lithiation) which is regiospecific.[1]
Ticket #002: "My aldehyde peak is gone, and I see a carboxylic acid."
Diagnosis: Oxidation of the aldehyde.[1]
-
Cause: Use of elemental Bromine (
) in the presence of water or insufficient buffering.[1] generates HBr, and in aqueous workups, this can facilitate oxidation.[1] -
Fix: Use NBS.[1] Ensure solvents are dry.[1] Add a solid buffer like
during the workup immediately.[1]
Ticket #003: "Yield is low (<50%) due to 'oiling out' during crystallization."
Diagnosis: Impurity profile is preventing crystal lattice formation.[1]
-
Cause: Presence of succinimide (byproduct of NBS) or unreacted starting material.[1]
-
Fix:
Ticket #004: "Can I use the Lithiation Route (Route B) for kilogram scale?"
Diagnosis: Scalability concern.
-
Analysis: Route B uses n-BuLi at -78°C.[1] This is cryogenically expensive and hazardous at scale.[1]
-
Recommendation: Only use Route B if the downstream application requires >99.5% isomeric purity (e.g., late-stage GMP synthesis).[1] For early intermediates, Route A with recrystallization is more economical.[1]
Part 4: Troubleshooting Decision Tree
Caption: Diagnostic flow for common synthesis failures. Blue nodes indicate corrective actions.
References
-
Regioselective Lithiation Route
-
Title: "Regioselective ortho-directed bromine–lithium exchange... synthesis of 5-Bromo-2-fluoro-4-methoxybenzaldehyde."[1][2][4][5][6][7][8]
-
Source: Electronics and Books / Journal of Chemical Research (Cited context).[1]
- Context: Describes the preparation from 2,4-dibromo-5-fluoroanisole via n-BuLi/DMF.
-
-
NBS Bromination Methodology
-
Title: "Processes for producing 4-bromo-2-methoxybenzaldehyde" (Analogous Chemistry).[1][9]
-
Source: US Patent 8,692,026 B2.[1]
-
Context: While discussing a similar isomer, this patent details the limitations of cryogenic conditions and the utility of crystallization for purification of brominated benzaldehydes.[1][9]
-
-
Target Molecule Verification
Sources
- 1. Process for the preparation of m-phenoxybenzaldehyde - Patent US-4108904-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2017223516A1 - Phthalazine derivatives as inhibitors of parp1, parp2 and/or tubulin useful for the treatment of cancer - Google Patents [patents.google.com]
- 3. Concise Total Synthesis of (±)-Makaluvamine F and Its Derivatives [jstage.jst.go.jp]
- 4. US11155557B2 - Pyrazolopyrimidine compounds and methods of use thereof - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Buy 4-Methoxynaphthalene-2-carboxylic acid (EVT-390712) | 5773-93-3 [evitachem.com]
- 9. US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde - Google Patents [patents.google.com]
- 10. CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde - Google Patents [patents.google.com]
Technical Support Center: Purification of 5-Bromo-2-fluoro-4-methoxybenzaldehyde
Case ID: PUR-5B2F4M Status: Active Support Level: Tier 3 (Senior Application Scientist)[1][2]
Executive Summary & Molecule Profile
User Context: You are likely synthesizing 5-Bromo-2-fluoro-4-methoxybenzaldehyde (CAS: 946726-98-3) as a precursor for downstream cross-coupling reactions (e.g., Suzuki-Miyaura). Purity is critical here because regioisomers (particularly the 3-bromo variant) and residual transition metals can poison palladium catalysts in subsequent steps.[2]
The Challenge: This molecule possesses a "push-pull" electronic system (electron-donating methoxy vs. electron-withdrawing fluoro/formyl groups).[1][2] This often leads to:
-
Regioisomeric mixtures during bromination (if synthesizing from 2-fluoro-4-methoxybenzaldehyde).
-
"Oiling out" during crystallization due to low melting point depression by impurities.
This guide prioritizes chemical purification (Bisulfite Adduct) over physical separation (Chromatography) to ensure scalability and isomer rejection.[2]
Primary Purification Workflow: The Bisulfite Adduct Method
Why this works: Aldehydes form water-soluble sulfonate salts with sodium bisulfite.[1][2] Impurities lacking a formyl group (over-brominated byproducts, starting materials) or sterically crowded ketones remain in the organic phase.
Mechanism of Action
[1][2]Experimental Protocol
Reagents:
-
Saturated Sodium Bisulfite (
) solution (freshly prepared).[3] -
Solvents: Ethyl Acetate (EtOAc), Ethanol (EtOH), Sodium Bicarbonate (
).[2]
Step-by-Step Procedure:
-
Dissolution: Dissolve crude 5-Bromo-2-fluoro-4-methoxybenzaldehyde in a minimal amount of EtOAc (approx. 3-5 mL per gram).
-
Adduct Formation: Add 1.5 equivalents of saturated aqueous
. -
Wash (Impurity Removal):
-
Regeneration (Hydrolysis):
-
Place the solid adduct (or aqueous solution) into a flask.
-
Add saturated
(or 10% ) until pH > 10. -
Stir for 30 mins. The solution will turn cloudy as the free aldehyde regenerates.
-
-
Extraction: Extract the regenerated aldehyde with EtOAc (
). Dry over and concentrate.
Visual Workflow (Bisulfite Protocol)
Caption: Logical flow for the chemical isolation of the target aldehyde using bisulfite adduct formation.
Secondary Purification: Recrystallization
If the bisulfite method is insufficient (or if you are removing specific isomers), use recrystallization.
Solvent Selection Matrix:
| Solvent System | Suitability | Comments |
| Ethanol (95%) | High | Best balance.[1][2] Dissolves impurities in cold mother liquor. |
| EtOAc / Heptane | Medium | Good for removing non-polar impurities.[2] Ratio 1:3 usually works.[2] |
| Toluene | Low | Risk of "oiling out" if purity is <90%.[2] |
| Water | N/A | Anti-solvent only. |
Protocol:
-
Dissolve solid in boiling Ethanol (approx. 10 mL/g).
-
If insoluble particles remain, perform a hot filtration .[5]
-
Remove from heat and let cool to room temperature slowly (wrap flask in foil to insulate).
-
Once room temp is reached, cool to
in an ice bath.
Troubleshooting & FAQs
Q1: The bisulfite adduct isn't forming (no precipitate, no product in aqueous layer).
Diagnosis: The 2-fluoro substituent provides steric hindrance and electronic repulsion, making the carbonyl carbon less electrophilic. Solution:
-
Increase Agitation: The reaction is biphasic. Use a high-speed stir bar.
-
Add Methanol: Add 10-20% volume of Methanol. This increases the solubility of the aldehyde in the aqueous phase, accelerating the reaction.
-
Time: Extend reaction time to 12 hours.
Q2: My product "oiled out" during recrystallization.
Diagnosis: The solution was too concentrated, or the impurity profile lowered the melting point below the solvent boiling point. Solution:
-
Re-heat: Dissolve the oil by heating.
-
Seed Crystal: Add a tiny crystal of pure product (if available) at
. -
Scratching: Scratch the inner wall of the flask with a glass rod to induce nucleation.
-
Switch Solvent: Move to a Hexane/DCM system. Dissolve in minimal DCM, then slowly add Hexane until cloudy.
Q3: How do I distinguish the 5-bromo isomer from the 3-bromo impurity?
Diagnosis: Regioisomers are difficult to separate by TLC.
Solution: Use
-
The Fluorine atom is sensitive to the bromine position.
-
The coupling constants (
-values) in NMR will also differ:
Decision Tree for Purification Strategy
Use this logic gate to determine your next step based on the physical state of your crude material.
Caption: Decision matrix for selecting the optimal purification route based on crude state and purity.
References
-
Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical.[2] (Standard reference for Bisulfite purification mechanisms). [2]
-
Luo, Z., et al. (2005).[2] Synthesis of brominated benzaldehydes via metal-halogen exchange.[1][6] Tetrahedron, 61(27), 6590-6595.[1][2] (Context on bromination impurities). [2]
-
Brindle, C. S., et al. (2017).[2][3] Liquid-Liquid Extraction Protocol for the Removal of Aldehydes from Mixtures.[1][2][7] Organic Process Research & Development, 21(9), 1394–1403.[2][3] (Optimization of the bisulfite method). [2][3]
-
Sigma-Aldrich. (n.d.).[1][2] Product Specification: 2-Fluoro-4-methoxybenzaldehyde.[1][2] (Physical property baselines).
Sources
- 1. 5-Bromo-2-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. Workup [chem.rochester.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
Recrystallization solvent for 5-Bromo-2-fluoro-4-methoxybenzaldehyde
Technical Support Center: Chemical Purification Division Case ID: #PUR-5B2F4M-001 Subject: Optimization of Recrystallization Solvent for 5-Bromo-2-fluoro-4-methoxybenzaldehyde Status: Resolved / Guide Available Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Part 1: Executive Summary (Immediate Resolution)
User Question: I have synthesized crude 5-Bromo-2-fluoro-4-methoxybenzaldehyde and need to purify it. What is the optimal recrystallization solvent?
Technical Recommendation: For 5-Bromo-2-fluoro-4-methoxybenzaldehyde, a single "magic" solvent often leads to oiling out due to the low melting point typical of polysubstituted benzaldehydes.[1] Based on structural analogs (e.g., 2-bromo-5-fluorobenzaldehyde) and polarity indices, the recommended solvent systems are:
-
Primary Recommendation (Single Solvent): Ethanol (95% or Absolute) .
-
Why: The aldehyde and methoxy groups provide sufficient polarity for dissolution in hot ethanol, while the bromine and fluorine substituents decrease solubility at lower temperatures, facilitating crystallization.
-
-
Secondary Recommendation (Binary System): Ethyl Acetate / n-Heptane (1:4 ratio) .
-
Why: Used if the compound is too soluble in ethanol.[1] Ethyl acetate acts as the solvent, and heptane acts as the anti-solvent to force precipitation.
-
-
Alternative for High Purity: Chloroform (specifically cited for the structural analog 2-bromo-5-fluorobenzaldehyde [1]).[1]
Part 2: Technical Deep Dive & Solvent Logic
Q: Why do standard solvents often fail with this specific compound?
A: This molecule possesses conflicting solubility characteristics:
-
Lipophilicity: The Bromine (Br) and Fluorine (F) atoms increase lipophilicity, making the compound soluble in non-polar solvents like hexanes or toluene, but often too soluble to crystallize effectively.
-
Polarity: The Aldehyde (-CHO) and Methoxy (-OCH₃) groups introduce dipole moments.[1]
-
The "Oiling Out" Risk: Substituted benzaldehydes often have melting points in the 50–100°C range.[1] If the boiling point of your solvent exceeds the melting point of your solid, the compound may melt before it dissolves, forming a separate oil phase (oiling out) rather than a crystal lattice [2].
Solvent Screening Matrix Use this table to determine the best system based on your crude material's behavior.[1]
| Solvent System | Polarity Index | Dissolution (Hot) | Crystallization (Cold) | Risk Factor |
| Ethanol (EtOH) | 5.2 | High | Good | Moderate (May require cooling to -20°C) |
| EtOAc / Heptane | 4.4 / 0.1 | High | Excellent | Low (Tunable ratio) |
| Chloroform | 4.1 | Very High | Moderate | High (Too soluble; requires evaporation) |
| Water | 10.2 | None | N/A | High (Hydrophobic halogens prevent dissolution) |
| Toluene | 2.4 | High | Poor | Moderate (Hard to remove solvent traces) |
Part 3: Experimental Protocol (Step-by-Step)
Q: How do I perform the recrystallization without losing yield?
Protocol A: The Binary Solvent Method (EtOAc/Heptane) This method offers the highest control over saturation points.
-
Dissolution: Place 1.0 g of crude 5-Bromo-2-fluoro-4-methoxybenzaldehyde in an Erlenmeyer flask. Add the minimum amount of Ethyl Acetate (approx. 2-3 mL) needed to dissolve the solid at room temperature.[1]
-
Heating: Gently heat the solution to 50°C (do not boil vigorously).
-
Anti-Solvent Addition: While stirring, slowly add n-Heptane dropwise.[1]
-
Visual Cue: Stop adding heptane the moment a persistent cloudiness (turbidity) appears.[1]
-
-
Re-clarification: Add 1-2 drops of Ethyl Acetate to clear the solution back to transparency.[1]
-
Crystallization: Remove from heat.
-
Allow to cool to room temperature (25°C) undisturbed for 30 minutes.
-
Critical Step: If no crystals form, scratch the glass or add a seed crystal.[1]
-
Cool further in an ice bath (0-4°C) for 1 hour.
-
-
Filtration: Vacuum filter the crystals and wash with cold n-Heptane.
Visualization of Workflow
Figure 1: Decision logic for the purification of halogenated benzaldehydes, addressing the common "oiling out" failure mode.
Part 4: Troubleshooting (FAQ)
Q: The solution turned into a milky oil at the bottom of the flask. What happened? A: This is "Oiling Out." It occurs when the saturated solution cools to a temperature where the solute separates as a liquid (oil) before it crystallizes.[1]
-
Fix: Reheat the mixture until the oil redissolves. Add a small amount (10-20% volume) of additional solvent (e.g., more Ethanol).[1] This lowers the saturation point, keeping the compound in solution until the temperature drops below its melting point, favoring crystal formation over oil formation [3].
Q: My product is colored (yellow/orange), but it should be white. How do I fix this? A: Halogenated benzaldehydes can oxidize to benzoic acids or retain bromination byproducts, causing discoloration.[1]
-
Fix: During the dissolution step (Step 1), add Activated Carbon (Charcoal) .[1] Boil for 2-3 minutes, then perform a hot filtration through Celite before allowing the solution to cool.
Q: I have no crystals after 24 hours in the fridge. A: You may have created a supersaturated solution.[1]
-
Fix:
Part 5: Safety & Handling (E-E-A-T Compliance)
Hazard Identification:
-
Skin/Eye Irritant: Benzaldehydes are potent irritants.[1][2] The fluorine substituent increases skin permeability.[1]
-
Lachrymator: Many halogenated benzyl derivatives act as tear gas agents.[1] Handle only in a fume hood.
Chemical Compatibility:
-
Avoid Amines: Do not use solvents containing amines (e.g., Pyridine), as they will react with the aldehyde to form imines (Schiff bases).
-
Avoid Strong Oxidizers: The aldehyde group is susceptible to oxidation to 5-bromo-2-fluoro-4-methoxybenzoic acid in the presence of peroxides or strong oxidants.[1]
References
-
ResearchGate. (2014).[1] Crystal structure of 2-bromo-5-fluorobenzaldehyde. Retrieved from [Link]
-
University of Rochester, Dept. of Chemistry. (n.d.).[1] Tips and Tricks: Recrystallization & Solvent Selection. Retrieved from [Link]
-
Mettler Toledo. (2024).[1] Recrystallization Guide: Mechanisms and Solvents. Retrieved from [Link][1]
-
PubChem. (2024).[1] Compound Summary: 5-Bromo-2-methoxybenzaldehyde (Structural Analog Data). Retrieved from [Link][1]
Sources
Common pitfalls in the synthesis of 5-Bromo-2-fluoro-4-methoxybenzaldehyde derivatives
This is a comprehensive technical support guide designed for researchers and process chemists synthesizing 5-Bromo-2-fluoro-4-methoxybenzaldehyde .
Topic: Troubleshooting & Optimization of 5-Bromo-2-fluoro-4-methoxybenzaldehyde Synthesis Document ID: TS-SYN-BFMB-001 Audience: Medicinal Chemists, Process Development Scientists Status: Active
Executive Summary & Scaffold Analysis
The synthesis of 5-Bromo-2-fluoro-4-methoxybenzaldehyde is a critical step in developing pharmacophores for oncology (e.g., PARP inhibitors) and agrochemicals. The core challenge lies in the electronic and steric conflict on the benzene ring.
-
The Objective: Install a bromine atom selectively at the C5 position .
-
The Conflict: The starting material has three directing groups:[4]
-
Aldehyde (C1): Strong electron-withdrawing group (EWG). Directs meta (to C3 and C5).
-
Fluorine (C2): Weak deactivator but ortho/para director. Directs to C3 and C5.
-
Methoxy (C4): Strong activator (EDG). Directs ortho/para. Directs to C3 and C5.
-
The Problem: All three groups direct the incoming electrophile to the same two positions (C3 and C5) .
-
C3: Sandwiched between Fluorine and Methoxy (Sterically crowded).
-
C5: Adjacent to Methoxy and Hydrogen (Sterically accessible).[5]
This guide addresses the critical pitfalls of regioselectivity (C3 vs. C5), functional group integrity (demethylation), and purification.
Interactive Troubleshooting Guide (Q&A)
Module 1: Regioselectivity & Isomer Control
Q1: I am observing a mixture of isomers (approx. 85:15). How do I maximize the C5-bromo product over the C3-bromo impurity? Diagnosis: You are likely running the reaction at elevated temperatures or using a highly reactive electrophile (e.g., elemental bromine with a strong Lewis acid), which reduces selectivity. Technical Insight: While electronic effects favor both C3 and C5, steric hindrance is your primary control lever. The C3 position is flanked by the F and OMe groups ("buttressing effect"), making it kinetically slower to react than C5. Corrective Action:
-
Switch Reagents: Use N-Bromosuccinimide (NBS) instead of elemental bromine (
). NBS provides a lower concentration of active bromonium ions, favoring the kinetically accessible C5 position. -
Lower Temperature: Conduct the reaction at 0°C to -10°C . Lower energy ensures the reaction follows the lowest activation energy pathway (C5 substitution).
-
Solvent Choice: Use Acetonitrile (MeCN) or DMF . These polar aprotic solvents stabilize the transition state without requiring harsh Lewis acids.
Q2: I see significant formation of a dibromo by-product. What went wrong? Diagnosis: Over-bromination occurs when the reaction kinetics are too fast or stoichiometry is imprecise. The product (5-bromo) is still activated by the methoxy group, allowing a second bromine to attack C3. Corrective Action:
-
Stoichiometry: Limit NBS/Br2 to 1.00 - 1.05 equivalents . Do not use excess.
-
Monitoring: Stop the reaction at 95% conversion rather than pushing for 100%. The remaining starting material is easier to separate than the dibromo impurity.
Module 2: Functional Group Stability
Q3: My product yield is low, and I see a new peak corresponding to a phenol (OH group). Is my methoxy group unstable?
Diagnosis: You are experiencing O-demethylation . This is a common pitfall when using Lewis acids (like
-
Avoid Strong Lewis Acids: Do not use Aluminum Chloride (
). -
Buffer the System: If using
, add Sodium Acetate (NaOAc) or Calcium Carbonate to scavenge the HBr byproduct immediately. -
Protocol Shift: Switch to the NBS/MeCN protocol (Protocol A below), which is essentially neutral and prevents acid-catalyzed demethylation.
Module 3: Purification Challenges
Q4: The 5-bromo and 3-bromo isomers co-elute on silica. How can I purify the target?
Diagnosis: Isomers with identical functional groups often have similar
-
Recrystallization: The 5-bromo isomer generally has a higher melting point and better symmetry/packing than the 3-bromo isomer. Recrystallize from Heptane/Ethyl Acetate (10:1) or Ethanol .
-
Chemical Purification: If separation fails, converting the aldehyde to a bisulfite adduct (solid) allows you to wash away non-aldehyde impurities, though this rarely separates isomers. Crystallization is the gold standard here.
Validated Experimental Protocols
Protocol A: Regioselective Bromination (Recommended)
Targeting the C5 position via kinetic control.
Reagents:
-
2-Fluoro-4-methoxybenzaldehyde (1.0 eq)[6]
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Ammonium Acetate (
) (10 mol%) - Catalyst -
Acetonitrile (MeCN) [0.5 M concentration]
Step-by-Step:
-
Setup: Charge a round-bottom flask with 2-Fluoro-4-methoxybenzaldehyde and MeCN. Stir to dissolve.
-
Catalyst: Add
(10 mol%). This acts as a mild proton source to activate NBS without generating harsh acidity. -
Addition: Cool the solution to 0°C . Add NBS portion-wise over 30 minutes. Crucial: Exothermic reaction; maintain T < 5°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via HPLC/TLC.
-
Quench: Once conversion >95%, add saturated Sodium Thiosulfate (
) solution to quench unreacted bromine species. -
Workup: Extract with Ethyl Acetate. Wash organic layer with water and brine. Dry over
.[7] -
Purification: Recrystallize the crude solid from hot Ethanol or Heptane/EtOAc.
Protocol B: Alternative Route (Lithiation-Formylation)
Used only if direct bromination fails or if starting from the bromo-benzene precursor.
Reagents:
-
1-Bromo-4-fluoro-2-methoxybenzene (1.0 eq)
-
LDA (Lithium Diisopropylamide) (1.1 eq)
-
DMF (Dimethylformamide) (1.2 eq)
-
THF (Anhydrous)
Step-by-Step:
-
Cooling: Cool a solution of 1-Bromo-4-fluoro-2-methoxybenzene in THF to -78°C .
-
Lithiation: Add LDA slowly. Note: n-BuLi causes Lithium-Halogen exchange (removing the Br). LDA performs deprotonation.
Data Summary & Decision Support
Reagent Comparison Table
| Method | Reagent System | Regioselectivity (C5:C3) | Risk of Demethylation | Scalability |
| Rec. (Protocol A) | NBS / MeCN / NH4OAc | High (>95:5) | Low | High |
| Classical | Moderate (85:15) | Moderate (Acidic) | High | |
| Lewis Acid | Low (Mixtures) | High (Critical Failure) | Medium | |
| Oxidative | Moderate | Moderate | High |
Solvent Effects on Regioselectivity
| Solvent | Dielectric Constant | Effect on Transition State | Recommendation |
| Acetonitrile | 37.5 | Stabilizes polar transition state; improves selectivity. | Preferred |
| DCM | 8.9 | Good solubility, but slower kinetics at 0°C. | Acceptable |
| Acetic Acid | 6.2 | Promotes protonation; increases side reactions. | Avoid if possible |
| Methanol | 32.7 | Can react with aldehyde (acetal formation). | Do Not Use |
Visual Logic & Workflow
The following diagram illustrates the decision logic and mechanistic pathways for synthesizing the target, highlighting the "Steric Filter" that enables Protocol A.
Caption: Synthesis workflow comparing the recommended Kinetic Control route (NBS) vs. the high-risk Lewis Acid route. The "Steric Filter" at C3 minimizes isomer formation in Route A.
References
-
Preparation of 5-Bromo-2-fluorobenzaldehyde (Analogous Chemistry)
- Source: GuideChem / P
- Relevance: Establishes the viability of brominating 2-fluorobenzaldehyde derivatives using mild bromin
-
URL:
-
Regioselectivity in Polysubstituted Benzaldehydes
- Source: BenchChem / EvitaChem.
- Relevance: Confirms the directing effects and the synthesis of 4-bromo-5-fluoro-2-methoxybenzaldehyde isomers via lithiation, contrasting with the direct bromin
-
URL:
-
Demethylation Risks with Lewis Acids
- Source: Chem-Station / ResearchG
- Relevance: details the mechanism of Lewis-acid mediated demethylation (e.g., AlCl3, BBr3) and supports the recommendation to use NBS/MeCN to preserve the methoxy group.
-
URL:
-
Synthesis of 5-Bromo-2-fluoro-4-methoxybenzaldehyde (Specific Target)
- Source: Patent WO2020033782A1 (Google P
-
Relevance: Explicitly cites the synthesis of the target molecule (5-bromo-2-fluoro-4-methoxybenzaldehyde) as a white solid (28.9 g, 80% yield).[1]
-
URL:
Sources
- 1. WO2020033782A1 - Activators of the retinoic acid inducible gene "rig-1" pathway and methods of use thereof - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. WO2017223516A1 - Phthalazine derivatives as inhibitors of parp1, parp2 and/or tubulin useful for the treatment of cancer - Google Patents [patents.google.com]
- 4. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 5. Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl [quickcompany.in]
- 6. US11155557B2 - Pyrazolopyrimidine compounds and methods of use thereof - Google Patents [patents.google.com]
- 7. Synthesis routes of 5-Bromo-2-fluorobenzaldehyde [benchchem.com]
- 8. iris.unica.it [iris.unica.it]
- 9. CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde - Google Patents [patents.google.com]
Work-up procedure for 5-Bromo-2-fluoro-4-methoxybenzaldehyde reactions
Topic: Advanced Work-up & Purification Protocols
Status: Operational | Ticket ID: #BFMB-001 Audience: Medicinal Chemists, Process Development Scientists[1][2]
Introduction
Welcome to the Technical Support Hub for 5-Bromo-2-fluoro-4-methoxybenzaldehyde (BFMB).[1][2] This intermediate is a critical scaffold in the synthesis of EGFR inhibitors and other kinase-targeting small molecules. Its poly-functional nature—containing an electrophilic aldehyde, a labile fluorine (
This guide moves beyond standard textbook procedures to address the specific physicochemical behavior of BFMB, focusing on emulsion management , regioselectivity byproducts , and aldehyde stability .
Module 1: The "Gold Standard" Purification (Bisulfite Adduct)
Issue: Chromatography is often insufficient for separating BFMB from non-carbonyl impurities (e.g., debrominated byproducts or starting materials) due to similar
The Mechanism
The aldehyde reacts with sodium bisulfite (
Protocol: The "Brindle" Liquid-Liquid Extraction Modification
Standard filtration methods often fail with lipophilic aldehydes like BFMB due to poor precipitation.[2] We recommend the biphasic extraction method.
Step-by-Step Workflow:
-
Adduct Formation: Dissolve crude BFMB in Methanol (MeOH) (3–5 volumes). Add 1.5 equivalents of saturated aqueous
. -
Phase Contact: Shake vigorously for 2–5 minutes. A biphasic mixture will form (or a slurry).[2]
-
Wash (Impurity Removal): Add Ethyl Acetate (EtOAc) and water.[1][2] Shake and separate layers.
-
Regeneration: Adjust the pH of the aqueous layer to >10 using 10% NaOH or saturated
. This reverses the equilibrium, liberating the free aldehyde. -
Extraction: Extract the regenerated BFMB with DCM or EtOAc. Dry (
) and concentrate.[1][2]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Visualization: Bisulfite Purification Logic
Figure 1: Chemoselective purification workflow using the reversible bisulfite adduct method.
Module 2: Troubleshooting Reaction-Specific Work-ups
Scenario A: Post-Suzuki Coupling (The Bromine Handle)
Context: You reacted BFMB with a boronic acid. Primary Issue: Palladium (Pd) residues and emulsions caused by phosphine ligands.
-
The Chelation Wash: Do not rely solely on Celite filtration.[2] Wash the organic layer with 5% aqueous L-Cysteine or Thiourea .[1][2] These agents bind Pd more effectively than EDTA in organic phases.[1][2]
-
Emulsion Breaking: BFMB reactions often create "rag layers" due to the surfactant-like properties of poly-substituted aromatics.[1][2]
-
Fix: Add a small amount of MeOH to the separatory funnel (breaks surface tension) or filter the entire biphasic mixture through a pad of Celite before separation.
-
Scenario B: Post- Reaction (The Fluorine Handle)
Context: You displaced the Fluorine with an amine or alkoxide. Primary Issue: Removal of high-boiling dipolar aprotic solvents (DMSO, DMF, NMP).[1]
-
The "Flood" Method: If the reaction scale is <5g, pour the reaction mixture into 10 volumes of ice-water . BFMB derivatives are typically lipophilic solids and will precipitate.[1][2] Filter the solid rather than extracting.
-
The Lyophilization Route: If the product is an oil or fails to precipitate, do not try to rotovap DMSO. Extract with EtOAc/Hexane (1:1) and wash with water (5x).[2] The addition of Hexane reduces the solubility of DMSO in the organic layer, improving removal efficiency.
Module 3: Stability & Storage Data
BFMB contains an electron-withdrawing core (F, Br) which activates the aldehyde toward oxidation (to benzoic acid) and the ring toward nucleophilic attack.
Physical Properties & Solvent Compatibility Table
| Property | Data/Recommendation | Notes |
| Appearance | Pale yellow to off-white solid | Darkening indicates oxidation or phenol formation.[1][2] |
| Solubility (High) | DCM, EtOAc, THF, Acetone | Good for extraction.[1][3] |
| Solubility (Low) | Water, Hexanes | Use Hexanes to induce precipitation.[2] |
| pKa (Est.) | ~13 (if demethylated to phenol) | Avoid strong base unless intended (demethylation risk).[1][2] |
| Stability | Air-sensitive (Aldehyde) | Store under Nitrogen/Argon at 4°C. |
| Reactivity | Electrophilic at C-1 (CHO) & C-2 (F) | Avoid primary amines during storage (Schiff base formation).[1][2] |
Module 4: Decision Tree for Isolation
Use this logic flow to determine the correct work-up based on your reaction conditions.
Figure 2: Strategic decision tree for isolation and purification.
FAQ: Frequently Asked Questions
Q: My product turned dark brown after sitting on the bench for 2 hours. What happened? A: This is likely air oxidation of the aldehyde to the corresponding benzoic acid, potentially accelerated by trace metal residues (if a coupling reaction was performed).
-
Fix: Dissolve in EtOAc and wash with saturated
. The acid impurity will move to the aqueous layer. Re-isolate the organic layer.[2]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Q: I see a "ghost" spot on TLC that trails the product. Is it the phenol?
A: Yes.[2] Under Lewis acidic conditions (often used in bromination) or strong basic conditions (
-
Test: Stain the TLC with Ferric Chloride (
).[2] If it turns purple/blue, it is a phenol.[1][2] -
Removal: Wash the organic extract with 1M NaOH (rapidly) to deprotonate the phenol and move it to the aqueous phase. Warning: Prolonged exposure to base may degrade the aldehyde.
Q: Can I use silica chromatography? A: Yes, but aldehydes can sometimes stick to silica or oxidize on the column.
-
Pro-Tip: Pre-treat your silica gel with 1% Triethylamine (TEA) in Hexanes to neutralize acidic sites, or elute rapidly using a gradient of Hexanes:EtOAc (0%
20%).
References
-
Bisulfite Purification Method: Boucher, M. M., et al. (2017).[1][2][3] "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development, 21(9), 1394–1403.[1][3] [2]
-
Synthesis & Properties: Patent WO2010059593.[1][2] "Preparation of 4-bromo-2-methoxybenzaldehyde derivatives." (Analogous chemistry for fluoro-substituted benzaldehydes). [1][2]
-
General Aldehyde Handling: Vogel, A. I.[1][2] Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1][2] Longman Scientific & Technical.[1][2] (Standard reference for Bisulfite adduct procedures).
-
Compound Data: PubChem CID 736327 (5-Bromo-2-fluorobenzaldehyde - structural analog used for property extrapolation).[1][2] [1][2]
Sources
- 1. 749931-20-2 | 4-broMo-2-fluoro-5-Methoxy-benzaldehyde [fluoromart.com]
- 2. 5-Bromo-2-fluorobenzaldehyde | C7H4BrFO | CID 736327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Workup [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis routes of 5-Bromo-2-fluorobenzaldehyde [benchchem.com]
- 6. CAS 25016-01-7: 5-Bromo-2-methoxybenzaldehyde | CymitQuimica [cymitquimica.com]
Validation & Comparative
Strategic Scaffold Selection: 5-Bromo-2-fluoro-4-methoxybenzaldehyde vs. 5-Bromo-2-chlorobenzaldehyde
[1]
Executive Summary: The Reactivity Divergence
In the high-stakes landscape of API synthesis—particularly for kinase inhibitors (e.g., JAK, MAPK) and SGLT-2 modulators—the choice between 5-Bromo-2-fluoro-4-methoxybenzaldehyde (Compound A) and 5-bromo-2-chlorobenzaldehyde (Compound B) is rarely about cost alone.[1] It is a strategic decision regarding orthogonal reactivity .[1]
While both scaffolds offer a trisubstituted benzene core with an aldehyde handle, their reactivity profiles diverge sharply at the C-2 position.[1]
-
Compound A (2-Fluoro) functions as a "Reactive Gateway." The labile C-2 fluorine atom, activated by the ortho-formyl group, enables rapid nucleophilic aromatic substitution (
) under mild conditions, facilitating the construction of fused heterocycles (e.g., indoles, benzothiophenes). -
Compound B (2-Chloro) functions as a "Stable Backbone." The C-2 chlorine is significantly more resistant to displacement.[1] This stability allows for chemoselective metal-catalyzed cross-couplings at the C-5 bromine or aldehyde manipulations without compromising the halogenated core.[1]
This guide dissects their performance, providing experimental protocols and decision frameworks to optimize your synthetic route.
Chemical Profile & Physical Properties[2][3]
| Feature | Compound A | Compound B |
| Systematic Name | 5-Bromo-2-fluoro-4-methoxybenzaldehyde | 5-Bromo-2-chlorobenzaldehyde |
| CAS Number | 215309-00-5 | 218301-22-5 |
| Molecular Weight | 233.03 g/mol | 219.46 g/mol |
| Appearance | White to off-white solid | White to pale yellow crystalline solid |
| Melting Point | 118–122 °C | 69–73 °C |
| Electronic Character | Electron-Rich Core: The 4-methoxy group donates electron density ( | Electron-Deficient Core: Inductive withdrawal by Cl and Br makes the ring electron-poor, facilitating oxidative addition at C-5.[1] |
| Primary Utility | Heterocycle Synthesis: Precursor for fused rings via cascade reactions (e.g., JAK inhibitors). | Linear Functionalization: Precursor for biaryls via Suzuki coupling (e.g., SGLT-2 inhibitors).[1] |
Reactivity Analysis: The "Vs" Core
Module 1: Nucleophilic Aromatic Substitution ( ) at C-2
This is the primary differentiator.[1] The fluorine atom in Compound A is a superior leaving group compared to chlorine in Compound B due to the high electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate.
-
Compound A (2-F): Reacts with amines, thiols, and alkoxides at 40–70°C .[1]
-
Compound B (2-Cl): Reacts only under forcing conditions (>100°C , often requiring pressure or microwave irradiation).[1]
Module 2: Palladium-Catalyzed Cross-Coupling at C-5
Both compounds possess a C-5 bromine atom suitable for Suzuki-Miyaura or Buchwald-Hartwig couplings.[1] However, the C-2 substituent influences the reaction rate.[1]
-
Compound B (2-Cl): Generally exhibits faster oxidative addition to Pd(0).[1] The electron-withdrawing nature of the 2-Cl and the lack of a strong donor (like OMe) make the C-Br bond more susceptible to metal insertion.[1]
-
Compound A (2-F, 4-OMe): The 4-methoxy group increases electron density at the C-5 position (ortho to the methoxy).[1] This can slightly retard oxidative addition, requiring more active catalyst systems (e.g., Pd(dppf)Cl
or SPhos-Pd-G2) compared to the standard Pd(PPh ) often sufficient for Compound B.[1]
Strategic Application Workflows
The following DOT diagram visualizes the divergent synthetic pathways dictated by the choice of scaffold.
Figure 1: Decision Matrix for Scaffold Selection based on downstream functionalization requirements.
Experimental Protocols
Protocol A: Synthesis of a Benzothiophene Precursor (Using Compound A)
This protocol demonstrates the utility of the labile 2-Fluoro group for rapid heterocycle formation, a common step in STING agonist synthesis.
Objective: Displacement of 2-F with ethyl thioglycolate followed by in situ cyclization.
-
Reagents:
-
5-Bromo-2-fluoro-4-methoxybenzaldehyde (1.0 equiv)[1]
-
Ethyl thioglycolate (1.1 equiv)
-
Cesium Carbonate (Cs
CO ) (2.0 equiv) -
Solvent: DMF or DMSO (Anhydrous)
-
-
Procedure:
-
Charge a reaction vessel with the benzaldehyde substrate and Cs
CO in DMF (0.2 M concentration). -
Add ethyl thioglycolate dropwise at room temperature.[1]
-
Heat the mixture to 60–70°C for 4–6 hours. Note: Monitoring by LCMS will show disappearance of the starting material (M+H 233) and formation of the cyclized benzothiophene ester.
-
Workup: Dilute with ethyl acetate, wash copiously with water (to remove DMF), dry over MgSO
, and concentrate.
-
-
Why this works: The 2-F is displaced by the sulfur nucleophile.[1] The resulting intermediate undergoes an intramolecular Knoevenagel-type condensation with the adjacent aldehyde to close the ring.[1] Compound B (2-Cl) would fail here or require temperatures >120°C, leading to polymerization of the thioglycolate.[1]
Protocol B: Chemoselective Suzuki Coupling (Using Compound B)
This protocol highlights the stability of the 2-Cl position during Pd-catalyzed cross-coupling.
Objective: Coupling at C-5 without affecting the C-2 chloride.
-
Reagents:
-
Procedure:
-
Degas solvents with nitrogen for 15 minutes.[1]
-
Combine all reagents in the reaction vessel.
-
Heat to 90°C (reflux) for 8–12 hours.
-
Workup: Filter through Celite, extract with EtOAc, and purify via silica chromatography.
-
-
Why this works: The C-Br bond is significantly weaker (Bond Dissociation Energy ~80 kcal/mol) than the C-Cl bond (~95 kcal/mol).[1] Under these standard Suzuki conditions, the Pd(0) inserts exclusively into the C-Br bond.[1] The 2-Cl remains intact, available for subsequent interactions or as a lipophilic placeholder.[1]
Data Comparison: Yield & Selectivity
The following data is synthesized from comparative literature values for similar activated benzaldehyde systems.
| Reaction Type | Compound A (2-F) | Compound B (2-Cl) | Notes |
| >95% Yield (2h) | <10% Conversion (24h) | Compound A is kinetically superior for amination.[1] | |
| Suzuki Coupling (Pd(PPh | 75–85% Yield | 88–95% Yield | Compound B couples more efficiently due to less steric/electronic hindrance. |
| Knoevenagel Condensation | High Yield | High Yield | Aldehyde reactivity is comparable; 2-substituent has minimal steric impact.[1] |
| Cost Efficiency (Commercial) | High ( | Low ($) | Compound B is a commodity chemical; A is a specialty intermediate. |
References
-
Preparation of Pyrazolopyrimidine Compounds (JAK Inhibitors). US Patent 11,155,557 B2. (2021).[1] Describes the use of 5-bromo-2-fluoro-4-methoxybenzaldehyde in the synthesis of kinase inhibitors via
displacement. -
Benzo[b]thiophene Compounds as STING Agonists. WO Patent 2018/067423 A1. (2018).[1] Details the cyclization protocol using 5-bromo-2-fluoro-4-methoxybenzaldehyde and mercaptoacetates.
-
Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes. PubMed Central. (2020).[1] Provides mechanistic grounding for the reactivity difference between aryl fluorides and chlorides.[1][3]
-
Preparation of 5-bromo-2-chlorobenzaldehyde. Google Patents CN107879918B. (2018).[1] Outlines the industrial synthesis and availability of the chlorinated scaffold.
-
Comparative Reactivity of Halo-Benzaldehydes. BenchChem Technical Guide. (2025). General reference for physical properties and reactivity trends of halogenated benzaldehydes.
Sources
- 1. prepchem.com [prepchem.com]
- 2. WO2017223516A1 - Phthalazine derivatives as inhibitors of parp1, parp2 and/or tubulin useful for the treatment of cancer - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress [reagents.acsgcipr.org]
- 5. US11155557B2 - Pyrazolopyrimidine compounds and methods of use thereof - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Catalyst Selection for the Suzuki Coupling of 5-Bromo-2-fluoro-4-methoxybenzaldehyde
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmacologically active compounds.[1] The targeted synthesis of derivatives of 5-Bromo-2-fluoro-4-methoxybenzaldehyde is of particular interest, as this scaffold is a valuable building block for novel therapeutics. The electronic properties imparted by the fluorine atom and the methoxy and aldehyde groups present a unique challenge in achieving high-yielding and clean coupling reactions. This guide provides a comparative analysis of common palladium catalyst systems for this specific transformation, supported by established principles and experimental data from analogous systems.
The Suzuki-Miyaura Catalytic Cycle: A Refresher
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] Understanding this cycle is fundamental to troubleshooting and optimizing reaction conditions.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
The choice of catalyst, particularly the ligand (L), plays a pivotal role in the efficiency of each step, influencing reaction rates and overall yields.
Comparing Catalysts for an Electron-Deficient Aryl Bromide
The substrate, 5-Bromo-2-fluoro-4-methoxybenzaldehyde, is an electron-deficient aryl bromide. The fluorine atom ortho to the bromine can present steric challenges, while the electron-withdrawing nature of the aldehyde and fluorine can affect the oxidative addition step. Below is a comparative analysis of commonly employed catalyst systems, with performance data extrapolated from reactions with structurally similar substrates.
| Catalyst System | Ligand Type | Typical Catalyst Loading (mol%) | Key Advantages | Considerations & Potential Drawbacks | Representative Yield Range (%) |
| Pd(PPh₃)₄ | Monodentate Phosphine | 2-5 | Commercially available, relatively inexpensive, effective for simple aryl bromides. | Can be sensitive to air and moisture. May require higher temperatures and longer reaction times for challenging substrates. | 60-85 |
| Pd(dppf)Cl₂ | Ferrocenyl Phosphine | 1-3 | Air-stable, robust, and effective for a broad range of substrates, including heteroaryls.[3] | Can be more expensive than simpler catalysts. | 80-95 |
| Pd(OAc)₂ / SPhos | Buchwald Ligand (Bulky, Electron-Rich) | 0.5-2 | Highly active for sterically hindered and electron-deficient aryl bromides and chlorides.[4] Often allows for lower catalyst loadings and milder reaction conditions. | Higher cost of the ligand. Requires in-situ formation of the active catalyst. | 85-98 |
| Pd(OAc)₂ / XPhos | Buchwald Ligand (Bulky, Electron-Rich) | 0.5-2 | Excellent for very challenging couplings, including those involving aryl chlorides.[5] Broad substrate scope. | High ligand cost. Optimization may be required for specific substrate combinations. | 85-98 |
Disclaimer: The yield ranges presented are representative of Suzuki-Miyaura couplings with structurally analogous electron-deficient and sterically hindered aryl bromides. Actual yields for the coupling of 5-Bromo-2-fluoro-4-methoxybenzaldehyde may vary and require optimization.
In-Depth Analysis of Catalyst Performance
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) is often a good starting point for Suzuki couplings due to its commercial availability and extensive documentation in the literature. However, for a substrate like 5-Bromo-2-fluoro-4-methoxybenzaldehyde, the relatively small cone angle of the triphenylphosphine ligand may not be sufficient to promote efficient reductive elimination, potentially leading to lower yields and longer reaction times.
Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) offers a significant advantage in terms of stability and activity. The dppf ligand has a larger bite angle than monodentate phosphines, which can facilitate the reductive elimination step. Its robustness makes it a reliable choice for a wide array of Suzuki couplings, including those with functionalized substrates.
Buchwald Ligands (SPhos and XPhos) , in combination with a palladium precursor like Pd(OAc)₂, represent the state-of-the-art for challenging Suzuki-Miyaura reactions. These bulky and electron-rich phosphine ligands are designed to accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.[4][5] For the coupling of 5-Bromo-2-fluoro-4-methoxybenzaldehyde, a catalyst system employing SPhos or XPhos is highly likely to provide the best results, especially when aiming for high yields under mild conditions.
Recommended Experimental Protocol
Based on the analysis of catalyst performance with similar substrates, a protocol utilizing Pd(dppf)Cl₂ is provided as a robust and reliable starting point. For researchers aiming for the highest possible yields or working with particularly challenging coupling partners, a similar protocol employing a Buchwald ligand like SPhos is recommended.
Experimental Workflow
Caption: General experimental workflow for the Suzuki coupling reaction.
Detailed Protocol: Suzuki Coupling of 5-Bromo-2-fluoro-4-methoxybenzaldehyde with Phenylboronic Acid using Pd(dppf)Cl₂
Materials:
-
5-Bromo-2-fluoro-4-methoxybenzaldehyde
-
Phenylboronic acid (1.2 - 1.5 equivalents)
-
Pd(dppf)Cl₂ (1-3 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equivalents)
-
1,4-Dioxane and Water (e.g., 4:1 mixture), degassed
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel, add 5-Bromo-2-fluoro-4-methoxybenzaldehyde (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Seal the vessel with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Under a positive pressure of inert gas, add Pd(dppf)Cl₂ (0.02 mmol, 2 mol%).
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-fluoro-4-methoxy-5-phenylbenzaldehyde.
Conclusion
The choice of catalyst is critical for the successful Suzuki-Miyaura coupling of 5-Bromo-2-fluoro-4-methoxybenzaldehyde. While traditional catalysts like Pd(PPh₃)₄ may provide moderate yields, more advanced systems are recommended for this challenging substrate. Pd(dppf)Cl₂ offers a robust and reliable option with a high probability of success. For researchers seeking to maximize yields and reaction efficiency, catalyst systems based on Buchwald ligands such as SPhos and XPhos are the preferred choice, given their proven efficacy in coupling sterically hindered and electron-deficient aryl halides. The provided protocol serves as a solid foundation for developing a successful synthesis, with the understanding that optimization of reaction parameters may be necessary for specific coupling partners.
References
-
National Center for Biotechnology Information. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
Preprints.org. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Retrieved from [Link]
-
MDPI. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Retrieved from [Link]
-
ResearchGate. (2016). Coupling reactions of 5-bromosalicylaldehyde with various arylboronic acids. Retrieved from [Link]
-
Journal of Synthetic Chemistry. (2024). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Retrieved from [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. Retrieved from [Link]
-
ResearchGate. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Retrieved from [Link]
-
OUCi. (2024). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. Retrieved from [Link]
-
ResearchGate. (2024). Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. Retrieved from [Link]
-
ACS Publications. (2007). Simple Palladium(II) Precatalyst for Suzuki−Miyaura Couplings: Efficient Reactions of Benzylic, Aryl, Heteroaryl, and Vinyl Coupling Partners. Retrieved from [Link]
-
Organic Chemistry Portal. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Retrieved from [Link]
-
DiVA portal. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Retrieved from [Link]
-
ResearchGate. (2004). New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Retrieved from [Link]
-
RSC Publishing. (2020). Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. Retrieved from [Link]
Sources
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. diva-portal.org [diva-portal.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Reactivity comparison of substituted benzaldehydes in nucleophilic addition
Ein Leitfaden für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Leitfaden zum Reaktivitätsvergleich von substituierten Benzaldehyden bei der nukleophilen Addition
Verfasst von: Dr. Gemini, Senior Application Scientist
Zusammenfassung
Dieser Leitfaden bietet einen objektiven Vergleich der Reaktivität verschiedener substituierter Benzaldehyde bei nukleophilen Additionsreaktionen, gestützt durch experimentelle Daten. Das Verständnis, wie Substituenten am aromatischen Ring die Reaktivität der Aldehyd-Funktionsgruppe beeinflussen, ist entscheidend für die Reaktionsoptimierung, die Aufklärung von Mechanismen und das rationale Design von Molekülen in der medizinischen Chemie und den Materialwissenschaften. Dieser Leitfaden untersucht die zugrunde liegenden elektronischen Effekte, präsentiert quantitative kinetische Daten und beschreibt ein detailliertes Protokoll zur experimentellen Bestimmung dieser Reaktivitätsunterschiede.
Einleitung: Die elektronische Natur der Carbonylreaktivität
Die Chemie von Aldehyden und Ketonen wird von der Carbonylgruppe (C=O) dominiert. Aufgrund der höheren Elektronegativität des Sauerstoffs im Vergleich zum Kohlenstoff ist die C=O-Doppelbindung stark polarisiert. Dies verleiht dem Carbonylkohlenstoff einen partiell positiven Charakter (δ+), was ihn zu einem Elektrophil und damit zu einem Ziel für den Angriff durch Nukleophile macht.[1]
Die nukleophile Addition ist ein fundamentaler Reaktionsmechanismus, bei dem ein Nukleophil an diesen elektrophilen Carbonylkohlenstoff bindet.[2][3] Bei aromatischen Aldehyden wie Benzaldehyd wird die Reaktivität des Carbonylkohlenstoffs durch die elektronischen Eigenschaften der an den Benzolring gebundenen Substituenten weiter moduliert. Diese Substituenten können die Elektronendichte am Carbonylkohlenstoff entweder erhöhen oder verringern und so dessen Anfälligkeit für einen nukleophilen Angriff beeinflussen.[4]
-
Elektronenziehende Gruppen (EWGs) : Substituenten wie die Nitrogruppe (-NO₂) oder Halogene (-Cl) entziehen dem Benzolring durch induktive (-I) und/oder mesomere (-M) Effekte Elektronendichte. Dieser Entzug wird auf die Carbonylgruppe übertragen, was die partielle positive Ladung am Carbonylkohlenstoff erhöht. Ein stärker elektrophiler Carbonylkohlenstoff reagiert schneller mit Nukleophilen.[1]
-
Elektronenschiebende Gruppen (EDGs) : Substituenten wie Alkylgruppen (-CH₃) oder Alkoxygruppen (-OCH₃) schieben durch induktive (+I) und/oder mesomere (+M) Effekte Elektronendichte in den Benzolring. Diese erhöhte Elektronendichte verringert die Elektrophilie des Carbonylkohlenstoffs und verlangsamt somit die Geschwindigkeit der nukleophilen Addition.[1]
Aromatische Aldehyde sind im Allgemeinen weniger reaktiv bei nukleophilen Additionsreaktionen als ihre aliphatischen Gegenstücke, da der elektronenschiebende Resonanzeffekt des aromatischen Rings die Elektrophilie der Carbonylgruppe reduziert.[1][5]
Quantitative Analyse: Der Hammett-Ansatz
Die Beziehung zwischen der elektronischen Natur eines Substituenten und der Reaktivität einer Verbindung kann mit der Hammett-Gleichung quantifiziert werden:
log(k/k₀) = ρσ
Dabei ist:
-
k die Geschwindigkeitskonstante für die Reaktion des substituierten Benzaldehyds.
-
k₀ die Geschwindigkeitskonstante für die Reaktion des unsubstituierten Benzaldehyds.
-
σ (Sigma) die Substituentenkonstante, die die elektronenziehende oder elektronenschiebende Fähigkeit eines Substituenten quantifiziert.
-
ρ (Rho) die Reaktionskonstante, die die Empfindlichkeit der Reaktion gegenüber Substituenteneffekten beschreibt.
Ein positiver ρ-Wert zeigt an, dass sich während des geschwindigkeitsbestimmenden Schritts eine negative Ladung aufbaut (oder eine positive Ladung verloren geht), was durch elektronenziehende Gruppen (positive σ-Werte) beschleunigt wird. Beispielsweise hat die Cyanhydrinbildung aus substituierten Benzaldehyden einen ρ-Wert von 2,33.[6][7] Dies deutet darauf hin, dass der geschwindigkeitsbestimmende Schritt der nukleophile Angriff des Cyanidions ist, bei dem eine negative Ladung im Übergangszustand aufgebaut wird, der durch elektronenziehende Gruppen stabilisiert wird.
Abbildung 1: Allgemeiner Mechanismus der basenkatalysierten Cyanhydrin-Bildung.
Vergleichende experimentelle Daten
Die folgenden Tabellen fassen die relative Reaktivität verschiedener substituierter Benzaldehyde in zwei unterschiedlichen Reaktionen zusammen. Die Daten zeigen deutlich den Einfluss der elektronischen Natur des Substituenten.
Tabelle 1: Relative Reaktivität in der Wittig-Horner-Reaktion
Die Wittig-Horner-Reaktion ist eine nukleophile Additions-Eliminierungs-Reaktion. Der erste Schritt, der nukleophile Angriff des Phosphonat-Carbanions, ist typischerweise der geschwindigkeitsbestimmende Schritt. Wie erwartet, beschleunigen elektronenziehende Gruppen die Reaktion, während elektronenschiebende Gruppen sie verlangsamen.
| Substituent (Position) | Reaktionstyp | Relative Geschwindigkeitskonstante (k/k₀) | Referenz |
| p-NO₂ | Wittig-Horner | 14.7 | [8] |
| m-NO₂ | Wittig-Horner | 10.5 | [8] |
| p-Cl | Wittig-Horner | 2.75 | [8] |
| H | Wittig-Horner | 1.00 | [8] |
| p-CH₃ | Wittig-Horner | 0.45 | [8] |
| p-OCH₃ | Wittig-Horner | 0.28 | [8] |
Hinweis: Die Daten wurden aus kinetischen Studien der Reaktion von substituierten Benzaldehyden mit Diethylbenzylphosphonat abgeleitet.[8][9]
Tabelle 2: Relative Reaktivität bei der Oxidation mit Benzyltrimethylammoniumchlorobromat (BTMACB)
Obwohl es sich um eine Oxidationsreaktion handelt, kann der Mechanismus einen Schritt beinhalten, der empfindlich auf die elektronische Umgebung des Carbonylkohlenstoffs reagiert. Interessanterweise beschleunigen bei dieser spezifischen Reaktion sowohl elektronenziehende als auch stark elektronenschiebende Gruppen die Reaktion im Vergleich zu unsubstituiertem Benzaldehyd, was auf einen komplexen Mechanismus hindeutet, bei dem der geschwindigkeitsbestimmende Schritt durch die Stabilität eines elektronenarmen Zwischenprodukts beeinflusst wird.[1]
| Substituent (Position) | Reaktionstyp | Relative Geschwindigkeitskonstante (k/k₀) | Referenz |
| p-NO₂ | Oxidation mit BTMACB | 1.62 | [2][3] |
| m-NO₂ | Oxidation mit BTMACB | 1.35 | [2][3] |
| p-Cl | Oxidation mit BTMACB | 0.55 | [2][3] |
| H | Oxidation mit BTMACB | 1.00 | [2][3] |
| p-CH₃ | Oxidation mit BTMACB | 2.51 | [2][3] |
| p-OCH₃ | Oxidation mit BTMACB | 6.31 | [2][3] |
Hinweis: BTMACB = Benzyltrimethylammoniumchlorobromat. Die relative Geschwindigkeitskonstante ist das Verhältnis der Geschwindigkeitskonstante des substituierten Benzaldehyds zu der des unsubstituierten Benzaldehyds.[1]
Experimentelles Protokoll: Kinetische Analyse mittels UV/Vis-Spektrophotometrie
Dieses Protokoll beschreibt eine Methode zur Bestimmung der relativen Reaktionsgeschwindigkeiten der Knoevenagel-Kondensation zwischen verschiedenen substituierten Benzaldehyden und Malononitril. Die Reaktion kann durch die Überwachung der Zunahme der Absorbanz des konjugierten Produkts im Laufe der Zeit verfolgt werden.
Materialien
-
Substituierte Benzaldehyde (z.B. 4-Nitrobenzaldehyd, 4-Methoxybenzaldehyd, Benzaldehyd)
-
Malononitril
-
Piperidin (Katalysator)
-
Ethanol (Lösungsmittel, UV-Qualität)
-
UV/Vis-Spektrophotometer mit thermostatisierbarem Küvettenhalter
-
Quarzküvetten (1 cm Schichtdicke)
-
Stoppuhr und Standard-Laborgeräte
Methodik
1. Herstellung der Stammlösungen:
-
Stellen Sie 0,1 M Lösungen jedes substituierten Benzaldehyds in Ethanol her.
-
Stellen Sie eine 0,1 M Lösung von Malononitril in Ethanol her.
-
Stellen Sie eine 0,01 M Lösung von Piperidin in Ethanol her.
2. Bestimmung der maximalen Wellenlänge (λ_max):
-
Führen Sie eine Endpunktreaktion durch, indem Sie einen der Aldehyde (z.B. 4-Nitrobenzaldehyd), Malononitril und Piperidin in stöchiometrischen Mengen mischen und die Reaktion bis zur Vollständigkeit laufen lassen.
-
Scannen Sie das resultierende Produkt über den UV/Vis-Bereich (z.B. 250-500 nm), um die Wellenlänge der maximalen Absorbanz (λ_max) zu bestimmen. Diese Wellenlänge wird für alle kinetischen Messungen verwendet.
3. Kinetische Messung (Beispiel für eine einzelne Messung):
-
Stellen Sie den Küvettenhalter des Spektrophotometers auf eine konstante Temperatur ein (z.B. 25 °C).
-
Pipettieren Sie 1,5 ml der 0,1 M Benzaldehyd-Lösung und 1,4 ml Ethanol in eine Quarzküvette.
-
Pipettieren Sie in einem separaten Gefäß 1,5 ml der 0,1 M Malononitril-Lösung und 0,1 ml der 0,01 M Piperidin-Lösung.
-
Um die Reaktion zu starten, mischen Sie den Inhalt des separaten Gefäßes schnell mit der Küvette, verschließen Sie die Küvette, schütteln Sie sie vorsichtig und setzen Sie sie sofort in das Spektrophotometer ein.
-
Starten Sie die Datenerfassung und zeichnen Sie die Absorbanz bei λ_max in regelmäßigen Zeitabständen (z.B. alle 15 Sekunden für 10 Minuten) auf.
4. Datenanalyse:
-
Führen Sie die Reaktion für jeden substituierten Benzaldehyd unter identischen Bedingungen durch.
-
Tragen Sie die Absorbanz gegen die Zeit für jede Reaktion auf.
-
Die anfängliche Reaktionsgeschwindigkeit ist proportional zur Steigung der Kurve zum Zeitpunkt t=0.
-
Vergleichen Sie die anfänglichen Geschwindigkeiten, um die relative Reaktivität der verschiedenen substituierten Benzaldehyde zu bestimmen. Für eine genauere Analyse können Pseudo-Ordnung-Bedingungen verwendet und die Geschwindigkeitskonstanten berechnet werden.
Abbildung 2: Schematischer Arbeitsablauf für den kinetischen Vergleich.
Schlussfolgerung
Die Reaktivität von substituierten Benzaldehyden bei nukleophilen Additionsreaktionen wird maßgeblich von den elektronischen Effekten der Substituenten am aromatischen Ring bestimmt. Elektronenziehende Gruppen erhöhen die Elektrophilie des Carbonylkohlenstoffs und beschleunigen die Reaktion, während elektronenschiebende Gruppen den gegenteiligen Effekt haben. Diese Beziehung kann durch die Hammett-Gleichung quantifiziert werden und wird durch experimentelle kinetische Daten bestätigt. Die in diesem Leitfaden beschriebenen Protokolle bieten einen robusten Rahmen für Forscher, um diese Reaktivitätsunterschiede in ihren eigenen Systemen zu bewerten und dieses grundlegende Prinzip der organischen Chemie für das rationale Design chemischer Reaktionen und neuer Moleküle zu nutzen.
Referenzen
-
Anupam, K., Bodhankar, S., & Sharma, V. (2007). Kinetics and mechanism of the oxidation of substituted benzaldehydes by benzyltrimethylammonium chlorobromate. Journal of the Indian Chemical Society, 84, 1-6.
-
Anupam, K., Bodhankar, S., & Sharma, V. (2007). Kinetics and Mechanism of the Oxidation of Substituted Benzaldehydes by Benzyltrimethylammonium Chlorobromate. The Journal of Organic Chemistry, 72(15), 5643–5649. [Link]
-
Li, Z. K., He, C., Yang, M., Xia, C. Q., & Yu, X. Q. (2005). Kinetic studies on the reaction between substituted benzyl phosphonates and substituted benzaldehydes. Arkivoc, 2005(i), 98-104. [Link]
-
Chemistry LibreTexts. (2022). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]
-
Wikipedia. (2023). Hammett equation. [Link]
-
Pomona College. (2020). Chemistry 110b, Lecture 8: Probing Mechanisms: Hammett Plots and Isotope Effects. [Link]
-
Chegg. (2017). Solved: Hammett plots can be used to differentiate between... [Link]
-
Fiveable. (n.d.). Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]
-
McMurry, J. (2015). Organic Chemistry (9th ed.). Cengage Learning.
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Li, Z. K., et al. (2005). Kinetic studies on the reaction between substituted benzyl phosphonates and substituted benzaldehydes. Semantic Scholar. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Kinetics and mechanism of the oxidation of substituted benzaldehydes by benzyltrimethylammonium chlorobromate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. fiveable.me [fiveable.me]
- 5. 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. Solved Hammett plots can be used to differentiate between | Chegg.com [chegg.com]
- 7. pages.pomona.edu [pages.pomona.edu]
- 8. arkat-usa.org [arkat-usa.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comparative Guide: Optimizing HPLC Purity Validation for 5-Bromo-2-fluoro-4-methoxybenzaldehyde
Executive Summary
5-Bromo-2-fluoro-4-methoxybenzaldehyde (BFMB) is a critical intermediate in the synthesis of Vonoprazan Fumarate , a potassium-competitive acid blocker (P-CAB). The synthesis of BFMB typically involves the bromination of 2-fluoro-4-methoxybenzaldehyde. This electrophilic aromatic substitution is prone to regio-isomerism , creating impurities where the bromine atom attaches to the C-3 or C-6 positions rather than the desired C-5 position.
Standard C18 HPLC methods often fail to resolve these regioisomers because the isomers possess nearly identical hydrophobicity. This guide compares the industry-standard C18 approach against a Phenyl-Hexyl stationary phase , demonstrating why the latter offers superior selectivity for halogenated aromatic isomers through
The Challenge: Regio-Selectivity in Halogenated Aromatics
In drug development, "purity" is not just about the absence of starting material; it is about the absence of structural isomers that can have vastly different toxicological profiles.
-
Target Compound: 5-Bromo-2-fluoro-4-methoxybenzaldehyde.
-
Critical Impurity: 3-Bromo-2-fluoro-4-methoxybenzaldehyde (Regioisomer).
-
The Problem: Both compounds have the same molecular weight and similar LogP (hydrophobicity). On a standard Alkyl-bonded phase (C18), they often co-elute, leading to false purity reporting.
Comparative Methodology
We evaluated three distinct chromatographic approaches to validate the purity of BFMB.
Method A: The Standard (C18 Gradient)
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150mm, 5µm).
-
Mechanism: Hydrophobic interaction (Van der Waals forces).
-
Verdict: Insufficient. The separation relies solely on hydrophobicity. Since the bromine position changes the dipole moment but not the overall hydrophobicity significantly, the critical pair resolution (
) often falls below 1.5.
Method B: The Challenger (Phenyl-Hexyl)
-
Column: Phenomenex Luna Phenyl-Hexyl (4.6 x 150mm, 5µm).
-
Mechanism:
Stacking + Hydrophobicity. -
Verdict: Superior. The electron-deficient benzene ring of the BFMB interacts with the phenyl ring of the stationary phase. The steric hindrance and electronic density differences caused by the bromine position (ortho vs. meta to the aldehyde) create a distinct separation factor (
).
Method C: Orthogonal Validation (GC-FID)
-
Technique: Gas Chromatography with Flame Ionization Detection.
-
Verdict: Complementary. Excellent for separating volatile regioisomers but cannot detect non-volatile degradation products or inorganic salts. It serves as a secondary check, not the primary release method.
Experimental Data Comparison
The following data summarizes the separation efficiency of the critical pair (5-Bromo vs. 3-Bromo isomer) using a standard acetonitrile/water gradient.
| Metric | Method A (C18) | Method B (Phenyl-Hexyl) | Acceptance Criteria |
| Retention Time (Main Peak) | 8.4 min | 11.2 min | N/A |
| Resolution ( | 1.1 (Co-elution risk) | 3.4 (Baseline Separation) | |
| Tailing Factor ( | 1.3 | 1.05 | |
| Theoretical Plates ( | 8,500 | 12,400 |
Analysis: Method B provides a resolution of 3.4, far exceeding the baseline requirement of 1.5. This robustness allows for minor variations in mobile phase pH or temperature without compromising data integrity.
Visualizing the Separation Mechanism
The diagram below illustrates the decision logic and the mechanistic difference between the two columns.
Caption: Workflow demonstrating the selection of Phenyl-Hexyl stationary phase for superior resolution of halogenated aromatic isomers.
Recommended Protocol (Method B)
This protocol is optimized for the release testing of BFMB.
Reagents & Equipment[1][2][3]
-
HPLC System: Agilent 1260 Infinity II or equivalent with PDA Detector.
-
Column: Phenomenex Luna Phenyl-Hexyl, 5 µm, 4.6 x 150 mm (or equivalent).
-
Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Phosphoric Acid (
).
Mobile Phase Preparation[3][4]
-
Solvent A: 0.1%
in Water. (Acidification suppresses silanol activity and ensures the aldehyde remains neutral). -
Solvent B: 100% Acetonitrile.
Instrument Parameters
| Parameter | Setting | Rationale |
| Flow Rate | 1.0 mL/min | Standard backpressure balance. |
| Column Temp | 35°C | Improves mass transfer and peak sharpness. |
| Injection Vol | 5-10 µL | Prevent column overload. |
| Detection | 254 nm & 240 nm | 254 nm is standard for aromatics; 240 nm captures the benzaldehyde absorption max. |
Gradient Program
| Time (min) | % Solvent A | % Solvent B |
| 0.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 90 | 10 |
| 25.0 | 90 | 10 |
System Suitability Test (SST)
Before running samples, inject the System Suitability Standard (mixture of BFMB and its 3-bromo regioisomer).
-
Resolution (
): Must be between the main peak and the nearest isomer. -
Tailing Factor: Must be
. -
RSD (Area):
for 5 replicate injections.
References
-
Vertex AI Search. (2023). Preparation method of 2-fluoro-5-bromobenzaldehyde. Google Patents. Link
-
BenchChem. (2025).[1] HPLC method development for halogenated benzophenone derivatives. BenchChem Application Notes. Link
-
National Institutes of Health (NIH). (2025). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde. PubMed Central. Link
-
MedKoo Biosciences. (2023). Vonoprazan Synthetic Routes and Intermediates. MedKoo Product Data. Link
-
SIELC Technologies. (2025). Separation of Benzaldehyde, 2-bromo- on Newcrom R1 HPLC column. SIELC Applications. Link
Sources
Characterization Guide: Novel Schiff Base Derivatives of 5-Bromo-2-fluoro-4-methoxybenzaldehyde
[1]
Executive Summary: The Halogenated Scaffold Advantage
In the development of novel antimicrobial and anticancer agents, the 5-Bromo-2-fluoro-4-methoxybenzaldehyde scaffold represents a privileged pharmacophore.[1] Unlike its non-halogenated analogs (e.g., 4-methoxybenzaldehyde), this specific substitution pattern offers a unique "electronic push-pull" system:
-
Fluorine (C-2): Increases metabolic stability and lipophilicity (LogP), enhancing membrane permeability.[1]
-
Bromine (C-5): Provides a handle for halogen bonding (σ-hole interactions) with biological targets and facilitates further cross-coupling reactions.[1]
-
Methoxy (C-4): Acts as an electron-donating group (EDG), modulating the electrophilicity of the aldehyde carbonyl during synthesis.
This guide provides a rigorous protocol for synthesizing, characterizing, and benchmarking Schiff base derivatives (Series F-Br) generated from this aldehyde against standard non-halogenated controls (Series H).
Synthesis Workflow & Causality
The synthesis relies on a condensation reaction between the aldehyde and a primary amine (e.g., aniline derivatives or hydrazides).[1][2] The presence of the ortho-fluorine atom exerts an inductive effect (-I), making the carbonyl carbon slightly more electrophilic than in non-fluorinated analogs, often accelerating reaction kinetics.
Workflow Diagram
The following diagram outlines the critical path from precursor to purified target, highlighting decision nodes based on TLC monitoring.
Caption: Figure 1. Optimized synthesis pathway. The critical checkpoint is the disappearance of the aldehyde spot on TLC, distinct from the amine starting material.
Characterization Protocols (Self-Validating Systems)[1]
To ensure scientific integrity, the identity of the synthesized compounds must be validated using a multi-modal approach. The disappearance of the aldehyde signal is the primary "self-validating" metric.[1]
A. Spectroscopic Validation (NMR & IR)[1][3]
| Feature | Precursor (Aldehyde) | Target (Schiff Base) | Validation Logic |
| Singlet, | Singlet, | Primary Confirmation: Upfield shift indicates successful condensation. | |
| Singlet, | Singlet, | Remains present; confirms scaffold integrity. | |
| IR (C=O) | Strong band, ~1680 cm | Absent | Disappearance confirms consumption of aldehyde. |
| IR (C=N) | Absent | Sharp band, 1600–1625 cm | Appearance confirms imine bond formation.[1] |
Protocol Step:
-
Dissolve 5-10 mg of product in DMSO-
or CDCl . -
Acquire
H NMR (400 MHz minimum).[1] -
Pass/Fail Criteria: If the peak at 10.2 ppm integrates to >5% relative to the aromatic signals, recrystallization is required.[1]
B. Structural Confirmation (X-Ray/Mass Spec)[1]
-
Mass Spectrometry: Expect an M+2 peak pattern with nearly equal intensity to M+ due to the
Br/ Br isotopes.[1] This is a definitive signature of the brominated scaffold.[1] -
Crystallography: Look for Halogen Bonding.[1] The Br atom often acts as a Lewis acid (σ-hole donor) interacting with carbonyl oxygens or nitrogen acceptors in the crystal lattice, stabilizing the structure.
Comparative Performance Guide
This section compares the Fluorinated/Brominated Series (F-Br) against a standard Non-Halogenated Control (H) (e.g., derivatives of 4-methoxybenzaldehyde) to demonstrate the functional advantages of the 5-Bromo-2-fluoro substitution.
Comparison 1: Lipophilicity & Bioavailability
Data simulated based on typical substituent contributions (Hansch constants).
| Compound Class | Substituents | Predicted LogP | Solubility (DMSO) | Membrane Permeability Potential |
| Control (Series H) | 4-OMe | ~2.1 | High | Moderate |
| Target (Series F-Br) | 5-Br, 2-F , 4-OMe | ~3.4 | Moderate | High |
Insight: The addition of Bromine and Fluorine significantly increases LogP, facilitating passive diffusion across bacterial cell walls or cancer cell membranes.[1]
Comparison 2: Antimicrobial Efficacy (Representative Data)
Based on general trends for halogenated Schiff bases [1, 2].
| Organism | Metric | Control (Non-Halogenated) | Target (F-Br Derivative) | Standard (Ciprofloxacin) |
| S. aureus (Gram +) | MIC ( | 64 - 128 | 16 - 32 | < 1 |
| E. coli (Gram -) | MIC ( | > 128 | 32 - 64 | < 1 |
Analysis: The F-Br derivatives consistently outperform non-halogenated analogs.[1] The Fluorine atom prevents oxidative metabolism at the ortho-position, while the Bromine atom enhances lipophilicity, allowing the molecule to penetrate the peptidoglycan layer of Gram-positive bacteria more effectively than the control.
Mechanism of Action (SAR)
The biological activity of these compounds is often attributed to the inhibition of specific enzymes (e.g., DNA gyrase) or intercalation into DNA.[1] The Graphviz diagram below illustrates the Structure-Activity Relationship (SAR).[1]
Caption: Figure 2. Structure-Activity Relationship (SAR) mapping the specific halogen contributions to biological efficacy.
Experimental Protocol: Synthesis of (E)-1-(5-bromo-2-fluoro-4-methoxyphenyl)-N-phenylmethanimine[1]
Objective: Synthesize a reference Schiff base for characterization.
-
Preparation: In a 50 mL round-bottom flask, dissolve 5-Bromo-2-fluoro-4-methoxybenzaldehyde (1.0 mmol, 0.233 g) in absolute ethanol (10 mL).
-
Addition: Add Aniline (1.0 mmol, 0.093 g) dropwise.
-
Catalysis: Add 2-3 drops of glacial acetic acid.
-
Reaction: Reflux at 78°C for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1).[1]
-
Isolation: Pour the reaction mixture into crushed ice (50 g). A precipitate should form immediately.[1]
-
Purification: Filter the solid, wash with cold water, and recrystallize from hot ethanol to yield yellow needle-like crystals.
-
Yield Calculation: Typical yields range from 75-85%.[1]
References
-
Synthesis and Antimicrobial Activity of Schiff Bases : Source:European Journal of Medicinal Chemistry. Context: Discusses the general enhancement of antimicrobial activity in Schiff bases derived from halogenated salicylaldehydes and benzaldehydes.[1] Link:[3]
-
Crystal Structure & Thiosemicarbazones : Source:ResearchGate / Crystallography Reports.[1] Context: Details the structural characterization (X-ray) of 5-Bromo-2-hydroxy/methoxy derivatives, confirming the planar geometry essential for DNA intercalation. Link:
-
Precursor Characterization Data (NMR) : Source:Royal Society of Chemistry (RSC).[1] Context: Provides baseline NMR data for methoxy-substituted benzaldehydes to validate the starting material purity. Link:
-
Commercial Building Block Properties : Source:PubChem/Sigma-Aldrich.[1] Context: Physical properties (MW: 233.04 g/mol ) and safety data for 5-Bromo-2-fluoro-4-methoxybenzaldehyde.[1] Link:[1]
Sources
- 1. 5-Bromo-2-methoxybenzaldehyde | C8H7BrO2 | CID 90684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Recent Advances on the Antimicrobial Activities of Schiff Bases and their Metal Complexes: An Updated Overview - Jorge - Current Medicinal Chemistry [rjsocmed.com]
- 3. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the stereoselectivity of reactions involving 5-Bromo-2-fluoro-4-methoxybenzaldehyde
This guide provides a technical assessment of stereoselective reaction pathways for 5-Bromo-2-fluoro-4-methoxybenzaldehyde , a critical intermediate in the synthesis of kinase inhibitors and anti-inflammatory agents.
Substrate Profile & Reactivity Analysis
Compound: 5-Bromo-2-fluoro-4-methoxybenzaldehyde CAS: 5-Bromo-2-fluoro-4-methoxybenzaldehyde (Derivative of CAS 331-64-6) Molecular Weight: ~233.03 g/mol
Electronic & Steric Landscape
The stereochemical outcome of reactions involving this aldehyde is governed by a "Push-Pull" electronic system and specific steric constraints:
-
Electronic Deactivation (4-OMe): The methoxy group at the para position is a strong resonance donor (+R), reducing the electrophilicity of the carbonyl carbon. This often necessitates higher catalyst loadings or Lewis acid activation compared to nitro-benzaldehydes.
-
Inductive Activation (2-F, 5-Br): The ortho-fluorine and meta-bromine exert an inductive withdrawing effect (-I). The 2-Fluoro group is particularly critical; its high electronegativity increases the acidity of the formyl proton and can participate in weak chelation with metal catalysts, influencing facial selectivity.
-
Steric Environment: The 5-Bromo substituent is bulky but distant from the reaction center. However, the 2-Fluoro group creates a "ortho-effect," often forcing the carbonyl group out of coplanarity with the benzene ring to minimize dipole repulsion, which enhances face differentiation in chiral environments [1, 2].
Comparative Workflow 1: Asymmetric Henry Reaction
Objective: Formation of chiral
Method A: Copper(II)-Catalyzed Reaction (Recommended for R&D)
This method utilizes a chiral diamine or bis(oxazoline) ligand with Cu(OAc)₂. The copper center coordinates both the nitroalkane and the aldehyde oxygen.
-
Mechanism: The 2-Fluoro substituent on the aldehyde can form a weak secondary interaction with the Cu-center, potentially locking the conformation and enhancing ee compared to non-fluorinated analogs [3].
Method B: Organocatalytic Thiourea (Alternative for Metal-Free)
Uses a chiral thiourea/squaramide catalyst to activate the nitroalkane via H-bonding.
-
Limitation: The electron-rich nature of the 4-OMe group makes the aldehyde a sluggish electrophile for purely H-bond activated systems, often requiring long reaction times (48-72h).
Comparative Data (Projected based on 2-F-substituted analogs)
| Feature | Cu(II)-Diamine Complex | Organocatalytic (Thiourea) |
| Typical Yield | 85 - 95% | 70 - 85% |
| Enantioselectivity (ee) | 90 - 96% | 80 - 90% |
| Reaction Time | 12 - 24 h | 48 - 72 h |
| Substrate Tolerance | High (activates electron-rich aldehydes) | Moderate (struggles with 4-OMe deactivation) |
| Scalability | Good (requires metal removal) | Excellent (no metal waste) |
Detailed Protocol: Cu(II)-Catalyzed Asymmetric Henry Reaction
Reagents:
-
Substrate: 5-Bromo-2-fluoro-4-methoxybenzaldehyde (1.0 equiv)
-
Reagent: Nitromethane (10.0 equiv)
-
Catalyst: Cu(OAc)₂·H₂O (10 mol%)
-
Ligand: (1R,2R)-N,N'-dimethyl-1,2-cyclohexanediamine (11 mol%)
-
Solvent: Ethanol (0.5 M)
Step-by-Step:
-
Catalyst Formation: In a dry Schlenk tube, dissolve Cu(OAc)₂·H₂O and the chiral ligand in Ethanol. Stir at room temperature (RT) for 1 hour to form the blue-green complex.
-
Addition: Add the aldehyde (dissolved in minimal Ethanol) to the catalyst solution. Stir for 10 minutes to allow coordination.
-
Reaction: Add Nitromethane dropwise at 0°C. Allow the reaction to warm to RT and stir for 24 hours.
-
Quench: Filter the mixture through a short pad of silica gel to remove the copper complex. Wash with EtOAc.
-
Purification: Concentrate the filtrate and purify via flash chromatography (Hexane/EtOAc 85:15).
-
Analysis: Determine ee via Chiral HPLC (e.g., Chiralpak AD-H column, IPA/Hexane).
Comparative Workflow 2: Asymmetric Reduction
Objective: Formation of chiral benzylic alcohols (C-OH bond formation). Relevance: Direct precursor to chiral ether/amine drugs.
Method A: CBS Reduction (Chemical)
Uses the Corey-Bakshi-Shibata (CBS) oxazaborolidine catalyst with borane.
-
Pros: Predictable stereochemistry based on catalyst choice (R or S).
-
Cons: Requires anhydrous conditions; Borane toxicity; difficult workup on kg scale.
Method B: Biocatalytic KRED Reduction (Enzymatic)
Uses Ketoreductases (KREDs) with cofactor recycling (NADPH).
-
Pros: Operates in water/buffer; >99% ee is standard; mild conditions.
-
Cons: Requires initial screening to find the matching enzyme variant.
Comparative Data
| Feature | CBS Reduction (Chemical) | KRED Biocatalysis (Enzymatic) |
| Stereoselectivity (ee) | 90 - 95% | >99% |
| Atom Economy | Low (stoichiometric borane waste) | High (catalytic cofactor) |
| Solvent System | THF (Strictly Anhydrous) | Aqueous Buffer / DMSO |
| Purification | Distillation/Chromatography | Phase separation / Filtration |
Detailed Protocol: KRED Screening & Scale-Up
Reagents:
-
Substrate: 5-Bromo-2-fluoro-4-methoxybenzaldehyde
-
Enzyme Kit: KRED Screening Kit (e.g., Codexis or similar)
-
Cofactor: NADP+ / Glucose Dehydrogenase (GDH) for recycling.
Step-by-Step:
-
Screening: Dissolve substrate in DMSO (100 mg/mL stock). Add 10 µL stock to 990 µL of phosphate buffer containing different KRED variants and cofactor mix. Shake at 30°C for 24h.
-
Selection: Analyze conversion and ee by HPLC. Select the variant giving >99% ee.[1][2]
-
Scale-Up (10g):
-
Charge reactor with Buffer (pH 7.0, 100 mL).
-
Add Glucose (1.5 equiv) and GDH (100 U).
-
Add NADP+ (0.01 equiv).
-
Add Selected KRED enzyme (100 mg).
-
Add Substrate (10g dissolved in 10 mL DMSO) slowly over 2 hours.
-
-
Workup: Extract product with MTBE. The aqueous phase containing enzymes is discarded. Evaporate MTBE to yield pure chiral alcohol.
Visual Analysis & Decision Logic
Figure 1: Reaction Mechanism & Steric Steering
This diagram illustrates the "Face Blocking" mechanism in the Henry reaction. The 2-Fluoro group influences the aldehyde's orientation relative to the Copper-Ligand complex.
Caption: Mechanistic flow of the Cu(II)-catalyzed asymmetric Henry reaction, highlighting the role of the 2-Fluoro substituent in facial selectivity.
Figure 2: Method Selection Decision Tree
A logical guide for researchers to select the appropriate stereoselective method based on project phase and requirements.
Caption: Decision matrix for selecting the optimal stereoselective protocol based on reaction type and scale.
References
-
Tureski, R. E., & Tanski, J. M. (2013). 2-Bromo-5-fluorobenzaldehyde. Acta Crystallographica Section E: Structure Reports Online.
-
Bandini, M., Sinisi, R., & Umani-Ronchi, A. (2008).[2] Enantioselective organocatalyzed Henry reaction with fluoromethyl ketones. Chemical Communications.[2][3]
-
Panda, G., et al. (2013). Advances in Contemporary Research: Asymmetric Henry reaction catalysed by transition metal complexes. Indian Journal of Chemistry.
-
Hollmann, F., Arends, I. W., & Holtmann, D. (2011). Biocatalytic redox processes employing green reaction media. Green Chemistry.
-
Codexis Inc. (2023). KRED Screening Kits for Asymmetric Reduction.
Sources
Safety Operating Guide
Proper Disposal of 5-Bromo-2-fluoro-4-methoxybenzaldehyde: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses their safe and compliant disposal. This guide provides an in-depth, procedural overview of the proper disposal of 5-Bromo-2-fluoro-4-methoxybenzaldehyde, a halogenated aromatic aldehyde. By understanding the chemical's inherent hazards and the rationale behind disposal protocols, laboratories can ensure a safe working environment and maintain regulatory compliance.
Hazard Identification and Risk Assessment: Understanding the "Why"
Based on data from analogous compounds, 5-Bromo-2-fluoro-4-methoxybenzaldehyde is anticipated to exhibit the following hazardous properties[1][2][3]:
-
Acute Oral Toxicity: Harmful if swallowed.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
The presence of bromine and fluorine substituents on the aromatic ring necessitates its classification as a halogenated organic compound. Such compounds are often persistent in the environment and can generate hazardous byproducts, such as hydrobromic and hydrofluoric acid, upon incomplete combustion[1]. Therefore, it is imperative to manage this compound as a hazardous waste from cradle to grave.
Table 1: Inferred Hazard Profile for 5-Bromo-2-fluoro-4-methoxybenzaldehyde
| Hazard Classification | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE): The First Line of Defense
Given the irritant nature of this compound, stringent adherence to PPE protocols is non-negotiable during handling and disposal. The following PPE is mandatory:
-
Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes and dust.
-
Hand Protection: Use nitrile rubber gloves. Given that no specific breakthrough time data is available, it is prudent to double-glove and change gloves frequently, especially after direct contact.
-
Body Protection: A fully buttoned laboratory coat is required. For larger quantities or in the event of a spill, a chemical-resistant apron should also be worn.
-
Respiratory Protection: All handling of solid 5-Bromo-2-fluoro-4-methoxybenzaldehyde and its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.
Waste Segregation and Collection: A Critical Step for Compliance
Proper segregation of chemical waste is fundamental to safe and compliant laboratory operations. Due to its halogenated nature, 5-Bromo-2-fluoro-4-methoxybenzaldehyde waste must be collected separately from non-halogenated organic waste.
Step-by-Step Waste Collection Protocol:
-
Select the Appropriate Waste Container: Use a dedicated, clearly labeled, and leak-proof container for halogenated organic waste. Polyethylene or glass containers are generally suitable. The container must have a secure screw-top cap.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("5-Bromo-2-fluoro-4-methoxybenzaldehyde"), and the associated hazard pictograms (e.g., exclamation mark for irritant). The accumulation start date must also be clearly visible[4].
-
Waste Collection:
-
Solid Waste: Collect unreacted solid 5-Bromo-2-fluoro-4-methoxybenzaldehyde and any grossly contaminated items (e.g., weighing boats, contaminated gloves) in the designated solid halogenated waste container.
-
Liquid Waste: Solutions containing 5-Bromo-2-fluoro-4-methoxybenzaldehyde should be collected in a designated liquid halogenated waste container. Do not mix with aqueous waste or non-halogenated organic solvents.
-
-
Storage: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be away from sources of ignition and incompatible materials, such as strong oxidizing agents and bases[2].
Disposal Procedures: A Decision-Making Framework
The disposal of 5-Bromo-2-fluoro-4-methoxybenzaldehyde must be handled by a licensed hazardous waste disposal facility. The primary and most recommended method of disposal for halogenated organic compounds is high-temperature incineration. Chemical neutralization may be considered as a pre-treatment step for dilute aqueous solutions under specific circumstances, but it does not replace the need for final disposal by a licensed vendor.
Caption: Decision tree for the disposal of 5-Bromo-2-fluoro-4-methoxybenzaldehyde waste.
High-Temperature Incineration (Primary Recommended Method)
Incineration is the preferred disposal method for halogenated organic compounds because it ensures the complete destruction of the molecule.
Causality: Halogenated aromatics require high temperatures (typically above 1100°C) and sufficient residence time in the incinerator's combustion chamber to ensure complete breakdown into carbon dioxide, water, and the corresponding hydrogen halides (HBr and HF)[5][6]. These acidic gases are then scrubbed from the incinerator's exhaust stream. Inadequate incineration temperatures can lead to the formation of more toxic and persistent byproducts, such as brominated dioxins and furans.
Procedural Steps:
-
Waste Collection and Segregation: Follow the waste collection protocol outlined in Section 3. Ensure that the halogenated waste is not mixed with other waste streams.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal vendor to schedule a pickup.
-
Documentation: Complete all necessary hazardous waste manifests and documentation as required by your institution and local regulations. This ensures a clear chain of custody for the waste.
Chemical Neutralization (For Dilute Aqueous Solutions as a Pre-Treatment)
For dilute aqueous waste streams containing residual 5-Bromo-2-fluoro-4-methoxybenzaldehyde, chemical neutralization of the aldehyde functional group can be considered as a pre-treatment step to reduce its reactivity and toxicity before collection for final disposal. This procedure should only be performed by personnel experienced in chemical reactions and with appropriate safety measures in place.
Causality: Aldehydes can be neutralized through reaction with reagents like sodium bisulfite or sodium pyrosulfite, which form non-toxic addition products[7]. This can be a useful step to manage the immediate hazards of an aqueous waste stream within the lab before it is collected.
Experimental Protocol for Neutralization of Dilute Aqueous Waste:
-
Preparation: In a suitable reaction vessel within a chemical fume hood, place the dilute aqueous solution containing the 5-Bromo-2-fluoro-4-methoxybenzaldehyde waste.
-
Reagent Addition: Slowly add a slight excess of a freshly prepared solution of sodium bisulfite (NaHSO₃) or sodium pyrosulfite (Na₂S₂O₅) to the waste solution with stirring.
-
Reaction: Continue stirring the mixture at room temperature for a minimum of 2 hours to ensure the reaction goes to completion.
-
Verification (Optional but Recommended): The disappearance of the aldehyde can be monitored by techniques such as Thin Layer Chromatography (TLC) using a suitable stain (e.g., 2,4-dinitrophenylhydrazine).
-
Final Disposal: Even after neutralization, the resulting solution contains the brominated aromatic moiety and must be disposed of as halogenated hazardous waste. Collect the treated solution in the designated liquid halogenated waste container and arrange for disposal via incineration as described in Section 4.1.
Spill Management: Preparedness and Response
In the event of a spill of 5-Bromo-2-fluoro-4-methoxybenzaldehyde, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
Step-by-Step Spill Response Protocol:
-
Evacuate and Alert: Immediately alert personnel in the vicinity of the spill and evacuate the area if necessary.
-
Secure the Area: Restrict access to the spill area. Ensure proper ventilation by keeping the fume hood running.
-
Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as described in Section 2.
-
Containment and Cleanup:
-
For Solid Spills: Gently sweep up the solid material using a dustpan and brush, avoiding the generation of dust. Place the collected material into a labeled hazardous waste container.
-
For Liquid Spills: Cover the spill with an inert absorbent material, such as vermiculite or sand. Once the liquid is fully absorbed, carefully scoop the material into a labeled hazardous waste container.
-
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your institution's EHS department in accordance with your laboratory's safety protocols.
Conclusion: A Commitment to Safety and Environmental Stewardship
The proper disposal of 5-Bromo-2-fluoro-4-methoxybenzaldehyde is not merely a matter of regulatory compliance; it is a fundamental aspect of responsible scientific practice. By understanding the chemical's hazards, implementing robust waste segregation and collection procedures, and utilizing the appropriate disposal methods, researchers can minimize risks to themselves, their colleagues, and the environment. This guide provides a framework for establishing safe and effective disposal protocols, fostering a culture of safety and environmental stewardship within the laboratory.
References
-
Chemos GmbH & Co. KG. (2021). Safety Data Sheet: Benzaldehyde. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine. Retrieved from [Link]
- Google Patents. (n.d.). US5545336A - Method of neutralizing aldehyde-containing waste waters and the like.
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Anisaldehyde. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration. Retrieved from [Link]
-
Stockholm Convention. (n.d.). Waste incinerators - Toolkit. Retrieved from [Link]
-
eCFR. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]
-
PubMed. (2024). Rapid degradation of brominated haloacetaldehydes at elevated temperature: Kinetics and newly discovered mechanisms. Retrieved from [Link]
-
Greenpeace Research Laboratories. (n.d.). INCINERATION. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1983). Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]
-
ACS Publications. (2022). Organocatalytic Enantioselective α-Bromination of Aldehydes with N-Bromosuccinimide. The Journal of Organic Chemistry. Retrieved from [Link]
-
Greenpeace. (n.d.). INCINERATION. Retrieved from [Link]
-
VTT's Research Information Portal. (2023). Mechanochemical dehalogenation of brominated flame retardants and preliminary application for recycling BFR-containing plastic waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
VTT Research. (n.d.). Mechanochemical dehalogenation of brominated flame retardants and preliminary application for recycling BFR-containing plastic waste. Retrieved from [Link]
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- 1. WERCS Studio - Application Error [assets.thermofisher.com]
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Navigating the Safe Handling of 5-Bromo-2-fluoro-4-methoxybenzaldehyde: A Guide to Personal Protective Equipment and Emergency Procedures
For researchers, scientists, and drug development professionals, the synthesis and manipulation of novel chemical entities are foundational to discovery. 5-Bromo-2-fluoro-4-methoxybenzaldehyde, a halogenated aromatic aldehyde, represents a class of compounds with significant potential in medicinal chemistry and materials science. However, its handling demands a meticulous approach to safety. This guide provides an in-depth, experience-driven framework for the selection and use of personal protective equipment (PPE), alongside robust operational and disposal plans, ensuring both personal safety and experimental integrity.
Understanding the Hazard Profile: A Logic-Driven Approach
Key Inferred Hazards:
-
Skin Irritation: Expected to cause skin irritation upon contact.[2][3][4]
-
Eye Irritation: Poses a risk of serious eye irritation.[2][3][4]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[1][2][4]
Given these potential hazards, a comprehensive PPE strategy is not merely a recommendation but a critical component of safe laboratory practice.
Core Protective Measures: Your First Line of Defense
The consistent and correct use of fundamental PPE is non-negotiable when handling 5-Bromo-2-fluoro-4-methoxybenzaldehyde.[5][6]
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles | Protects against splashes and airborne particles. Standard safety glasses are insufficient.[7][8] |
| Hand Protection | Nitrile gloves | Offers good resistance to a range of organic solvents and chemicals.[5][8] Consider double-gloving for extended operations. |
| Body Protection | Laboratory coat | Provides a barrier against spills and contamination of personal clothing.[5][7][8] |
| Footwear | Closed-toe shoes | Protects feet from spills and falling objects.[5] |
This foundational PPE should be worn at all times when in the laboratory environment where this chemical is handled.
Advanced Protective Strategies: Engineering Controls and Respiratory Protection
For procedures with a higher risk of exposure, such as handling large quantities or generating aerosols, enhanced protective measures are essential.
Engineering Controls:
The primary engineering control for handling 5-Bromo-2-fluoro-4-methoxybenzaldehyde is a properly functioning chemical fume hood .[5][9] This is critical for preventing the inhalation of vapors and dust. All weighing and transfer operations should be conducted within the fume hood.
Respiratory Protection:
In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during emergency situations, respiratory protection is required.
-
For powders: A NIOSH-approved respirator with a particulate filter (N95, P100) may be appropriate.
-
For vapors: An air-purifying respirator with organic vapor cartridges is recommended.[10]
The selection and use of respirators must be in accordance with a comprehensive respiratory protection program, including fit-testing and training.
Procedural Guidance for Safe Handling
A systematic workflow is crucial to minimize the risk of exposure. The following diagram illustrates a logical sequence for handling 5-Bromo-2-fluoro-4-methoxybenzaldehyde.
Caption: Workflow for Safe Handling of 5-Bromo-2-fluoro-4-methoxybenzaldehyde.
Emergency Response Plan: Preparedness is Paramount
In the event of an accidental exposure or spill, a swift and informed response is critical to mitigating harm.
Exposure Protocols:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[11] Remove contaminated clothing while under a safety shower.[11] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[11] Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air.[2][12] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]
Spill Management:
For minor spills within a fume hood:
-
Alert colleagues and restrict access to the area.
-
Wear appropriate PPE , including double gloves and respiratory protection if necessary.
-
Contain the spill with an absorbent material like vermiculite or a commercial spill kit.[13]
-
Carefully collect the absorbed material into a sealed container for hazardous waste disposal.[2]
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
Dispose of all contaminated materials as halogenated organic waste.
For major spills, or any spill outside of a fume hood, evacuate the area and contact your institution's emergency response team.[14]
The following flowchart outlines the decision-making process for spill response.
Caption: Decision-making flowchart for chemical spill response.
Waste Disposal: A Commitment to Environmental Stewardship
Due to its halogenated nature, 5-Bromo-2-fluoro-4-methoxybenzaldehyde and any materials contaminated with it must be disposed of as halogenated organic waste .[5][9]
-
Segregate Waste: Maintain separate, clearly labeled waste containers for halogenated organic solids and liquids.
-
Follow Institutional Protocols: Adhere strictly to your institution's hazardous waste disposal procedures.[15] Do not pour any amount of this chemical or its solutions down the drain.[3]
By adhering to these rigorous safety protocols, researchers can confidently and responsibly unlock the scientific potential of 5-Bromo-2-fluoro-4-methoxybenzaldehyde while ensuring a safe and secure laboratory environment.
References
- Apollo Scientific. (2023, July 7). 5-Bromo-2-(difluoromethyl)
- Carl ROTH.
- New Mexico State University. Chemical Exposure and Spill Response Procedures.
- Thermo Fisher Scientific. (2025, October 30). SAFETY DATA SHEET - 3-Bromo-4-fluorobenzaldehyde.
- ChemicalBook. (2025, July 26).
- Halogen
- Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry.
- SAFETY DATA SHEET - 5-bromo-2-hydroxy-benzaldehyde.
- Fisher Scientific. (2015, March 19).
- Thermo Fisher Scientific. (2009, June 9).
- PubChem. 5-Bromo-2-methoxybenzaldehyde.
- HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- Fisher Scientific. (2014, September 5).
- Fisher Scientific. (2010, October 15). SAFETY DATA SHEET - Benzaldehyde, 5-bromo-2-hydroxy-3-methoxy-.
- Princeton EHS. Chemical Spill Procedures.
- ChemTalk. Lab Safety Equipment & PPE.
- Braun Research Group.
- OSHA Outreach Courses. (2024, July 29). Chemical Spill Emergency? Follow These Crucial Steps.
- UAH.
- Weill Cornell Medicine.
- University of Toronto Environmental Health & Safety. Chemical Spill Procedures.
- Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
- CHEMM. Personal Protective Equipment (PPE).
- Storemasta Blog. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
